Hexestrol dimethyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)hexan-3-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14,19-20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVHAKNGMXJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(CC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926556 | |
| Record name | 1,1'-(Hexane-3,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-78-9 | |
| Record name | 3,4-Bis(4-methoxyphenyl)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexestrol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexestrol dimethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Hexane-3,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,2-diethylethylene)bis(anisole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history and discovery of Hexestrol dimethyl ether
An In-depth Technical Guide to the History and Discovery of Hexestrol Dimethyl Ether
Introduction
This compound is a synthetic, non-steroidal estrogen, a derivative of the parent compound hexestrol. Its discovery is rooted in the broader scientific endeavor of the early 20th century to identify and synthesize potent estrogenic compounds. This research was pioneered by investigators such as Sir Edward Charles Dodds and Sir Robert Robinson, who explored the relationship between chemical structure and estrogenic activity in stilbene and diphenylethane derivatives.[1][2][3] Their work, along with others in the field, led to the synthesis of a range of potent synthetic estrogens, including hexestrol and its derivatives, which have been investigated for various therapeutic applications.[4]
History and Discovery
The quest for synthetic estrogens gained momentum in the 1930s. Researchers were investigating simple chemical compounds that could mimic the physiological effects of naturally occurring estrogens.[1][5] In 1938, a significant breakthrough was achieved by Dodds and his collaborators when they synthesized diethylstilbestrol (DES), a potent synthetic estrogen.[2] Shortly thereafter, in the same year, hexestrol was first described by Campbell, Dodds, and Lawson.[6] Hexestrol was isolated from the demethylation products of anethole.[6] The development of hexestrol and its derivatives, including this compound, was a direct outcome of these systematic investigations into the structure-activity relationships of synthetic estrogens.[1][5] A new synthesis for this compound was later described in a 1942 dissertation by Morton Kleiman at the University of Chicago.[7]
Chemical Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. One documented process involves the methylation of p-oxypropiophenone as a starting point.[8]
Synthesis of this compound
A patented method for the synthesis of hexestrol outlines a multi-step process that produces this compound as an intermediate.[8]
Experimental Protocol:
-
Methylation of p-oxypropiophenone: p-Oxypropiophenone is methylated to yield p-methoxypropiophenone.[8]
-
Reduction: The resulting p-methoxypropiophenone is reduced to form the corresponding methyl p-(α-hydroxypropyl)-phenyl ether.[8]
-
Halogenation: The methyl p-(α-hydroxypropyl)-phenyl ether is then converted into the corresponding methyl p-(α-bromo propyl)-phenyl ether.[8]
-
Condensation: The bromo compound is subsequently condensed to form dimethyl hexestrol (this compound). This can be achieved by allowing an ether solution of the bromo compound to react with sodium wire at room temperature.[8]
-
Purification: The resulting product is an oil that can be partially solidified upon cooling. It can be purified through steam distillation to remove volatile impurities, followed by extraction with ether. The ether solution is then dried and evaporated to yield a yellow-brown oil that crystallizes partially on cooling. Further purification can be achieved by filtration and washing with cold methyl alcohol.[8]
The yield of this compound from the methyl p-(α-hydroxypropyl)-phenyl ether is approximately 15%.[8] The final step in the synthesis of hexestrol itself involves the demethylation of the dimethyl ether, for example, by treatment with hydriodic acid, which has a yield of about 87%.[8]
Caption: Synthesis workflow for this compound.
Quantitative Data
Hexestrol and its derivatives have been characterized by their binding affinity to estrogen receptors. While specific data for this compound is less commonly reported, the parent compound, hexestrol, is a potent estrogen receptor ligand.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Hexestrol | Human ERα | 0.06 | [9] |
| Hexestrol | Human ERβ | 0.06 | [9] |
| Hexestrol | Rat ERα | 0.06 | [9] |
| Hexestrol | Rat ERβ | 0.06 | [9] |
Mechanism of Action and Signaling Pathway
Hexestrol and its derivatives, including the dimethyl ether, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[9] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.
Upon entering a target cell, the estrogenic compound binds to the estrogen receptor in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including cell growth, differentiation, and reproduction.[10]
Caption: Estrogen receptor signaling pathway for this compound.
Experimental Protocols for Biological Evaluation
The estrogenic activity of compounds like this compound is commonly assessed using competitive binding assays to determine their affinity for the estrogen receptor.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor compared to a radiolabeled estrogen (e.g., [3H]estradiol).
Methodology:
-
Receptor Preparation: Estrogen receptors are typically obtained from lamb uterine tissue or expressed in recombinant systems.[11]
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the estrogen receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an estrogen receptor competitive binding assay.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of novel hexestrol and diethylstilbestrol derivatives as potential anticancer and estrogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Hexestrol - Wikipedia [en.wikipedia.org]
- 7. I. A NEW SYNTHESIS OF DIETHYL STILBESTROL AND HEXESTROL. II. A NEW SYNTHESIS OF this compound - ProQuest [proquest.com]
- 8. US2357985A - Synthesis of hexoestrol - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Hexestrol dimethyl ether, a synthetic nonsteroidal estrogen. The information herein is intended to support research, drug development, and scientific understanding of this compound.
Core Physicochemical Data
Table 1: Physicochemical Properties of Hexestrol and Related Compounds
| Property | Hexestrol (Parent Compound) | This compound (Predicted/Inferred) |
| Molecular Formula | C₁₈H₂₂O₂ | C₂₀H₂₆O₂ |
| Molecular Weight | 270.37 g/mol [1] | 298.42 g/mol |
| Melting Point | 185-188 °C[1] | Data not available. Expected to be lower than Hexestrol due to the absence of hydrogen bonding. |
| Boiling Point | Data not available | A predicted boiling point for a related compound, 3-Ethyl-2,4-bis(p-methoxyphenyl)hexane, is 423.6±38.0 °C. |
| Solubility | Practically insoluble in water; Freely soluble in ether; Soluble in acetone, alcohol, and methanol[1]. | Expected to have very low aqueous solubility and good solubility in nonpolar organic solvents. Soluble in ether and ethyl acetate. |
| Octanol-Water Partition Coefficient (logP) | Data not available | Expected to be higher than Hexestrol due to increased lipophilicity from the methyl ether groups. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties, which can be applied to this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.
Methodology: Distillation Method
-
Apparatus Setup: A small volume of the liquid sample is placed in a distillation flask, which is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The liquid is heated to its boiling point.
-
Observation: The temperature is recorded when the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected. This stable temperature is the boiling point.
Solubility Determination
Solubility data is crucial for formulation development and understanding a compound's behavior in biological systems.
Methodology: Shake-Flask Method
-
System Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, ethanol, various buffers) by adding an excess amount of the compound to the solvent.
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Signaling Pathway
Hexestrol and its derivatives, including the dimethyl ether, are known to exert their biological effects primarily through interaction with estrogen receptors (ERs), which are part of the nuclear hormone receptor superfamily. The estrogen signaling pathway is complex and can be initiated through both genomic and non-genomic mechanisms.
Genomic (Nuclear-Initiated) Signaling Pathway
The classical mechanism of estrogen action involves the binding of the ligand to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Caption: Genomic Estrogen Signaling Pathway.
This diagram illustrates the classical nuclear-initiated signaling pathway for estrogenic compounds like this compound. The binding of the ligand to the estrogen receptor leads to dimerization and translocation to the nucleus, where it modulates gene transcription by binding to Estrogen Response Elements.
References
Conformational Landscape of Hexestrol Dimethyl Ether: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of Hexestrol dimethyl ether, a derivative of the non-steroidal estrogen, Hexestrol. While direct experimental data on the dimethyl ether is limited, this document synthesizes findings from foundational studies on the parent compound, Hexestrol, and outlines the established methodologies for a thorough conformational assessment. This guide is intended for researchers, scientists, and drug development professionals interested in the stereochemical properties of Hexestrol analogues and their implications for biological activity. We will explore the key rotational isomers, the experimental techniques used to characterize them, and the computational approaches that can provide deeper insights into the conformational energy landscape. The relationship between conformation and receptor binding, a critical aspect for drug design, will also be discussed.
Introduction
Hexestrol, a synthetic non-steroidal estrogen, has been a subject of interest due to its potent biological activity. Its molecular flexibility, arising from rotation around the central C-C bond of the hexane backbone, gives rise to a complex conformational landscape. The relative populations of these conformers are believed to play a crucial role in determining the molecule's affinity for the estrogen receptor.[1] The dimethyl ether derivative, while less studied, is an important analogue for understanding the impact of hydroxyl group modification on conformational preference and biological function. A detailed understanding of its three-dimensional structure is therefore essential for the rational design of related compounds with tailored pharmacological profiles.
This guide will delve into the critical aspects of the conformational analysis of this compound, providing both a summary of known data from its parent compound and a procedural framework for its specific investigation.
Conformational Isomers of this compound
The primary conformational flexibility in this compound arises from the rotation around the central C3-C4 bond of the hexane chain. This leads to three principal staggered conformers: one anti and two gauche.
-
Anti Conformer: The two p-methoxyphenyl groups are positioned 180° apart. This conformation is generally considered to be the most stable in non-polar environments due to minimized steric hindrance.
-
Gauche Conformers: The two p-methoxyphenyl groups have a dihedral angle of approximately 60°. These conformers are generally higher in energy due to steric repulsion between the bulky aromatic rings.
The equilibrium between these conformers is a key determinant of the molecule's overall shape and its ability to fit into the binding pocket of the estrogen receptor.
Experimental Methodologies for Conformational Analysis
A combination of spectroscopic and computational techniques is typically employed to elucidate the conformational preferences of flexible molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1]
Experimental Protocol (Hypothetical for this compound):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or d₆-DMSO) to a final concentration of 10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³J) between the protons on the central C3 and C4 carbons are particularly informative. The magnitude of these coupling constants can be related to the dihedral angle between the protons via the Karplus equation, providing insight into the relative populations of the anti and gauche conformers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 1D or 2D NOE experiments (e.g., NOESY) to identify protons that are close in space. For this compound, NOEs between the protons of the ethyl groups and the aromatic protons can help to further define the preferred conformations.
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. Changes in the coupling constants and chemical shifts with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.
Experimental Protocol (General):
-
Crystallization: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model. The resulting model will provide precise bond lengths, bond angles, and dihedral angles, revealing the solid-state conformation.
Computational Modeling
Molecular mechanics and quantum mechanics calculations are invaluable for exploring the conformational energy landscape and complementing experimental data.
Computational Protocol (Proposed for this compound):
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94, AMBER).
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to determine their theoretical populations.
-
Calculation of NMR Parameters: Predict NMR chemical shifts and coupling constants for each conformer. A comparison of the calculated, population-weighted average parameters with the experimental values can validate the computational model.
Quantitative Data Summary
Table 1: ¹H NMR Vicinal Coupling Constants (³J) for the C3-C4 Protons
| Solvent | Temperature (°C) | ³J_HH (Hz) |
| CDCl₃ | 25 | Data |
| CD₃OD | 25 | Data |
| d₆-DMSO | 25 | Data |
| CDCl₃ | -20 | Data |
| CDCl₃ | 50 | Data |
Table 2: Calculated Relative Energies of Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180 | 0.00 | Data |
| Gauche 1 | ~60 | Data | Data |
| Gauche 2 | ~-60 | Data | Data |
Conformation and Biological Activity
The conformation of Hexestrol and its analogues is intrinsically linked to their ability to bind to the estrogen receptor (ER). The receptor's ligand-binding pocket has a specific size and shape, and only conformers that can adopt a complementary geometry will bind with high affinity. It is generally accepted that the anti-periplanar conformation of the p-hydroxyphenyl groups is the bioactive conformation for estrogenic activity.[1] Therefore, understanding the factors that influence the anti-gauche equilibrium in this compound is critical for predicting its biological activity.
Conclusion
The conformational analysis of this compound is a crucial step in understanding its structure-activity relationship. Although direct experimental data is scarce, this guide provides a robust framework for its investigation by leveraging established methodologies and knowledge from the parent compound, Hexestrol. A combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully characterize the conformational landscape of this important molecule. The insights gained from such studies will be invaluable for the design and development of novel, conformationally-restricted analogues with improved pharmacological properties.
References
The Inactive Counterpart: A Technical Guide to the Mechanism of Action of Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol, a synthetic non-steroidal estrogen, is known for its potent interaction with estrogen receptors (ERs) and subsequent physiological effects. However, modification of its chemical structure through methylation of its phenolic hydroxyl groups dramatically alters its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of Hexestrol dimethyl ether, focusing on its interaction with the estrogen receptor and the resulting biological consequences. Through a review of available data, it becomes evident that the primary mechanism of action for this compound is, in fact, a mechanism of inaction relative to its parent compound, driven by a profound loss of binding affinity for the estrogen receptor.
Core Mechanism: The Critical Role of Phenolic Hydroxyl Groups
The estrogenic activity of Hexestrol and other stilbestrol derivatives is critically dependent on the presence of free phenolic hydroxyl groups. These groups are essential for high-affinity binding to the ligand-binding pocket of the estrogen receptor. The methylation of these hydroxyl groups in this compound sterically hinders the key hydrogen bonding interactions required for stable receptor-ligand complex formation. This structural alteration is the cornerstone of its dramatically reduced biological activity.
Quantitative Analysis of Receptor Binding Affinity
While direct binding affinity data for this compound is not extensively reported in the literature, compelling evidence for its significantly reduced affinity can be extrapolated from studies on its mono-methylated counterpart and the dimethyl ether of the closely related compound, diethylstilbestrol (DES).
A key study by Blair et al. (2000) systematically evaluated the relative binding affinities (RBA) of numerous compounds for the estrogen receptor. The results clearly demonstrate that methylation of the phenolic hydroxyls leads to a drastic reduction in ER binding. For instance, the dimethyl ether of diethylstilbestrol showed a profoundly lower affinity for the ER compared to the non-methylated form[1]. Similarly, monoetherification of hexestrol has been shown to result in compounds with a low affinity for the estrogen receptor[2].
| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol | IC50 (M) |
| Diethylstilbestrol | 399.56 | 4.50 x 10⁻¹⁰ |
| Diethylstilbestrol dimethyl ether | 0.056 | 3.20 x 10⁻⁷ |
| Hexestrol, mono methyl ether | 0.97 | 9.60 x 10⁻⁹ |
Data sourced from Blair et al. (2000). The RBA of estradiol is set to 100.
The data strongly suggests that the RBA of this compound would be even lower than that of its mono-methylated form, rendering it essentially inactive as a direct estrogen receptor agonist.
Signaling Pathways: A Tale of Inactivity
The canonical signaling pathway for estrogens involves binding to and activating estrogen receptors (ERα and ERβ), which then translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and recruit co-activators to initiate the transcription of target genes. This leads to a cascade of cellular responses, including cell proliferation. Due to its extremely low binding affinity for the estrogen receptor, this compound is unable to initiate this signaling cascade effectively.
Experimental Protocols
To assess the mechanism of action, or lack thereof, for this compound, the following experimental protocols are fundamental.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Given the extremely low ER binding affinity, it is predicted that this compound would show no agonistic activity in the MCF-7 proliferation assay.
Conclusion
The mechanism of action of this compound is fundamentally one of receptor avoidance. The methylation of the crucial phenolic hydroxyl groups present in its parent compound, Hexestrol, leads to a dramatic reduction in binding affinity for both estrogen receptor alpha and beta. This prevents the initiation of the canonical estrogen signaling cascade, resulting in a lack of estrogenic activity. For researchers in drug development, this compound serves as a clear example of the critical structure-activity relationships that govern hormonal signaling and provides a valuable inactive control for studies involving estrogenic compounds. Further investigation into this and similar methylated compounds could provide deeper insights into the specific molecular interactions within the estrogen receptor ligand-binding domain.
References
Methodological & Application
Preparation of Hexestrol Dimethyl Ether Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Hexestrol dimethyl ether and its analogs, targeting researchers in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic routes, offering a foundation for the creation of diverse compound libraries for further investigation.
Introduction
Hexestrol, a non-steroidal estrogen, and its derivatives have been subjects of interest for their potential therapeutic applications, including as anticancer agents and as probes for studying estrogen receptor (ER) interactions. The dimethyl ether analogs of Hexestrol serve as key intermediates in the synthesis of various functionalized derivatives. This document details the preparation of this compound and its analogs through a three-step process: Grignard-type reaction to form a carbinol intermediate, stereospecific catalytic hydrogenation, and subsequent demethylation to yield the desired analogs.
Data Presentation
The following table summarizes the quantitative data for the synthesized this compound and its analogs.
| Compound Name | Aryl Group (R) | Yield (%) | Melting Point (°C) |
| This compound | 4-methoxyphenyl | 75 | 140-142 |
| 3,4-bis(4-hydroxyphenyl)hexane | 4-hydroxyphenyl | 93 | 180-183 |
| 3-(4-methoxyphenyl)-4-phenylhexane | phenyl | - | 126.5-127.5 |
| 3-(4-hydroxyphenyl)-4-phenylhexane | phenyl | - | 122-124 |
Experimental Protocols
Protocol 1: Synthesis of 3,4-bis(4-methoxyphenyl)hexan-3-ol (Carbinol Intermediate)
This protocol describes the synthesis of the carbinol intermediate via the reaction of a ketone with an organolithium reagent.
Materials:
-
4-p-anisylhexan-3-one
-
p-anisyllithium in diethyl ether
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-p-anisylhexan-3-one in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of p-anisyllithium in diethyl ether to the stirred ketone solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-bis(4-methoxyphenyl)hexan-3-ol.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the stereospecific reduction of the carbinol intermediate to this compound.
Materials:
-
3,4-bis(4-methoxyphenyl)hexan-3-ol
-
Palladium black catalyst
-
Ethyl acetate
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
Dissolve the crude 3,4-bis(4-methoxyphenyl)hexan-3-ol in ethyl acetate in a suitable hydrogenation vessel.
-
Add palladium black catalyst to the solution (typically 5-10% by weight of the substrate).
-
Place the vessel in a Parr hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium black catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or hexane-acetone) to afford pure this compound.
Protocol 3: Demethylation of this compound Analogs
This protocol describes the cleavage of the methyl ethers to yield the corresponding dihydroxy analogs.
Materials:
-
This compound analog
-
Hydriodic acid (57%)
-
Red phosphorus
-
Acetic anhydride
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the this compound analog, hydriodic acid, and a catalytic amount of red phosphorus.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a solution of sodium bisulfite to quench the excess iodine.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude dihydroxy analog.
-
Purify the product by recrystallization or column chromatography.
Visualization
The following diagrams illustrate the synthetic workflow for the preparation of this compound analogs and a conceptual signaling pathway.
Caption: Synthetic scheme for this compound and its analogs.
Caption: Interaction of Hexestrol analogs with the Estrogen Receptor.
Application Notes and Protocols: Hexestrol Dimethyl Ether as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexestrol Dimethyl Ether as a chemical intermediate in organic synthesis, with a focus on its role in the preparation of hexestrol and its derivatives.
Introduction
This compound, also known as 3,4-bis(4-methoxyphenyl)hexane, is a key intermediate in the synthesis of hexestrol, a synthetic nonsteroidal estrogen. The methyl ether groups serve as protecting groups for the phenolic hydroxyls of hexestrol, allowing for selective reactions at other positions of the molecule or facilitating purification. The subsequent demethylation of this compound provides a straightforward route to hexestrol and its analogs, which have been investigated for their potential as anticancer and estrogenic agents.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₂ | |
| Molecular Weight | 298.42 g/mol | |
| Appearance | Yellow-brown oil, partially solidifying on cooling. | [1] |
| Melting Point | 124 °C (unsharply) | [1] |
| Solubility | Soluble in ether and methyl alcohol. | [1] |
Synthetic Applications
This compound is a pivotal intermediate in the multi-step synthesis of hexestrol. The overall synthetic pathway starting from p-oxypropiophenone is outlined below. This process highlights the formation of the dimethyl ether derivative and its subsequent conversion to the final product.
Experimental Protocols
The following protocols are based on the synthetic methodology described in the patent literature for the preparation and subsequent reaction of this compound.[1]
Protocol 1: Synthesis of this compound
This protocol describes the condensation of methyl p-(α-bromopropyl)phenyl ether to form this compound.
Materials:
-
Methyl p-(α-bromopropyl)phenyl ether
-
Anhydrous ether
-
Sodium wire
-
Anhydrous sodium sulfate
-
Anhydrous calcium chloride
-
Alcohol (for quenching)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of methyl p-(α-bromopropyl)phenyl ether in anhydrous ether.
-
Dry the ether solution using anhydrous sodium sulfate and anhydrous calcium chloride.
-
Transfer the dried solution to a round bottom flask equipped with a reflux condenser and a stirrer.
-
Add sodium wire to the ether solution. A slight evolution of gas may be observed initially.
-
Allow the reaction mixture to stand at room temperature for approximately 45 hours. A blue solid will form during the reaction.
-
Maintain a fresh surface on the sodium wire by frequent stirring. Additional fresh sodium wire can be added after about 21 hours.
-
After the reaction is complete, decant the ether solution.
-
Carefully quench the residual sodium with alcohol, followed by the addition of water.
-
Extract the resulting aqueous solution with ether.
-
Combine all ether extracts, wash until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain a yellow-brown oil which partially solidifies on cooling. This crude product is this compound.
-
For purification, the crude product can be steam distilled to remove volatile impurities. The residue is then taken up in ether, treated with animal charcoal, and the ether is evaporated. The resulting oil is cooled to induce crystallization. The crystals are filtered and washed with cold methyl alcohol.
Protocol 2: Demethylation of this compound to Hexestrol
This protocol outlines the conversion of this compound to Hexestrol.
Materials:
-
This compound
-
Hydriodic acid
-
Reaction vessel suitable for heating with acid
-
Purification apparatus (e.g., for crystallization)
Procedure:
-
Place the crude or purified this compound in a suitable reaction vessel.
-
Add hydriodic acid to the vessel.
-
Heat the reaction mixture to effect demethylation. The exact temperature and reaction time will depend on the scale and concentration.
-
After the reaction is complete, cool the mixture and isolate the crude Hexestrol.
-
Purify the crude Hexestrol by recrystallization to obtain the final product with a melting point of 184-185°C.
Applications in Drug Development
The synthesis of hexestrol and its derivatives is of interest in the development of novel therapeutic agents. The core structure of hexestrol has been used as a scaffold for the synthesis of potential anticancer agents. By utilizing this compound as a protected intermediate, researchers can selectively modify other parts of the molecule to introduce functionalities such as alkylating agents (e.g., sulphonic esters and nitrogen mustards) or other moieties aimed at enhancing biological activity or targeting specific receptors. The ability to deprotect the phenolic hydroxyls in the final step is a crucial aspect of this synthetic strategy.
Conclusion
This compound is a valuable chemical intermediate that facilitates the synthesis of hexestrol and its analogs. The protocols provided herein, derived from established literature, offer a foundation for researchers to produce these compounds for further investigation in medicinal chemistry and drug development. The use of the dimethyl ether as a protecting group strategy enables a versatile approach to the synthesis of a variety of hexestrol derivatives with potential therapeutic applications.
References
Application Notes and Protocols for the Analytical Characterization of Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of Hexestrol dimethyl ether, also known as 4,4'-(1,2-diethylethane-1,2-diyl)bis(methoxybenzene). The following sections detail the experimental protocols and expected data for various analytical methods, including spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Spectroscopic methods are essential for the elucidation of the molecular structure and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Aromatic CH | 6.8 - 7.2 | 113-114 (ortho to -OCH₃), 129-130 (meta to -OCH₃) |
| Aromatic C-OCH₃ | - | 157-158 |
| Aromatic C-Alkyl | - | 135-136 |
| Methine (CH) | ~2.5 | ~45 |
| Methylene (-CH₂-) | ~1.6 | ~25 |
| Methyl (-CH₃) | ~0.7 | ~12 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and identify the characteristic absorption bands.
Expected Data:
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1610, 1510, 1460 |
| C-O (Ether) | Stretching | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) |
| C-H (Aromatic) | Out-of-plane bending | 850 - 800 (para-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The mass spectra of the dimethyl ethers of Hexestrol and related compounds have been examined.[1]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of this compound (C₂₀H₂₆O₂; MW = 298.42 g/mol ).
Expected Data:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern will likely involve cleavage of the benzylic C-C bond and loss of alkyl fragments.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 298 | [C₂₀H₂₆O₂]⁺ | Molecular Ion |
| 149 | [C₉H₁₃O]⁺ | Benzylic cleavage |
| 121 | [C₈H₉O]⁺ | Loss of an ethyl group from the benzylic fragment |
Chromatographic Characterization
Chromatographic techniques are crucial for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol (Adapted from Diethylstilbestrol dimethyl ether method):
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water. For MS compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm or 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Workflow for HPLC Analysis of this compound
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. Often, derivatization is employed to improve the chromatographic properties and sensitivity for estrogenic compounds.[3][4]
Experimental Protocol:
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
-
For increased volatility and sensitivity, derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether.
-
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Logical Relationship of GC-MS Analysis Steps
Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis process.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument: A calibrated DSC instrument.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Determine the onset and peak temperatures of any thermal events (e.g., melting).
Thermogravimetric Analysis (TGA)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument: A calibrated TGA instrument.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the weight loss as a function of temperature to determine the decomposition temperature.
Signaling Pathway for Thermal Analysis
Caption: Signaling pathway illustrating the process of thermal analysis.
References
- 1. The mass spectra of diethylstilbestrol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stilbene Derivatives. A New Class of Room Temperature Nematic Liquids for JACS - IBM Research [research.ibm.com]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 3,4-Dianisylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dianisylhexane, also known as 3,4-bis(p-methoxyphenyl)hexane or hexestrol dimethyl ether, is a synthetic non-steroidal compound structurally related to hexestrol, a known estrogen receptor agonist. As the dimethyl ether of hexestrol, it is anticipated to interact with estrogen signaling pathways. This document provides detailed experimental protocols for the evaluation of the estrogenic activity of 3,4-Dianisylhexane, including in vitro receptor binding and cell-based assays, as well as an in vivo uterotrophic assay.
Due to a lack of specific published quantitative data for 3,4-Dianisylhexane, the data tables presented below are populated with representative data for its parent compound, meso-hexestrol, for illustrative and comparative purposes. Researchers should generate specific data for 3,4-Dianisylhexane using the provided protocols.
Data Presentation
The following tables are structured to present key quantitative data for assessing the estrogenic activity of a test compound.
Table 1: Estrogen Receptor Competitive Binding Affinity
| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) vs. Estradiol | IC50 (nM) |
| 3,4-Dianisylhexane | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available | |
| meso-Hexestrol (Reference) | ERα | 300 | ~0.3 |
| ERβ | Data not available | Data not available | |
| Estradiol (Control) | ERα | 100 | ~1 |
| ERβ | 100 | ~1 |
Note: The RBA of hexestrol ether derivatives is generally reported to be lower than that of hexestrol, in the range of 0.3-10% relative to estradiol[1].
Table 2: In Vitro Estrogenic Activity in MCF-7 Cells
| Compound | Assay Type | EC50 (nM) | Maximum Response (% of Estradiol) |
| 3,4-Dianisylhexane | Proliferation Assay | Data not available | Data not available |
| Reporter Gene Assay | Data not available | Data not available | |
| meso-Hexestrol (Reference) | Proliferation Assay | Data not available | Data not available |
| Estradiol (Control) | Proliferation Assay | ~0.01 | 100 |
Table 3: In Vivo Uterotrophic Activity in Rodents
| Compound | Species/Strain | Route of Administration | Lowest Effective Dose (mg/kg/day) | Maximum Uterine Weight Increase (% of Control) |
| 3,4-Dianisylhexane | Immature Rat | Oral Gavage | Data not available | Data not available |
| meso-Hexestrol (Reference) | Immature Rat | Subcutaneous | ~0.001 | Data dependent on study |
| Estradiol (Control) | Immature Rat | Subcutaneous | ~0.0003 | Data dependent on study |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of 3,4-Dianisylhexane to the estrogen receptors alpha (ERα) and beta (ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.
Experimental Workflow:
Workflow for Estrogen Receptor Competitive Binding Assay.
Methodology:
-
Preparation of Estrogen Receptor Source:
-
Use either recombinant human ERα or ERβ protein or prepare uterine cytosol from ovariectomized rats.
-
-
Binding Reaction:
-
In a 96-well plate, combine the ER preparation, a fixed concentration of [³H]-estradiol (typically 0.1-1.0 nM), and varying concentrations of 3,4-Dianisylhexane or unlabeled estradiol (for the standard curve).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite to each well and incubate on ice.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the pellets and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of 3,4-Dianisylhexane) x 100.
-
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic activity of 3,4-Dianisylhexane by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Experimental Workflow:
Workflow for MCF-7 Cell Proliferation Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seed the cells into 96-well plates at a low density.
-
-
Compound Treatment:
-
After allowing the cells to attach, replace the medium with fresh estrogen-depleted medium containing various concentrations of 3,4-Dianisylhexane, estradiol (positive control), or vehicle (negative control).
-
-
Incubation:
-
Incubate the plates for 6 days, with a medium change at day 3.
-
-
Quantification of Cell Proliferation:
-
Fix the cells with trichloroacetic acid.
-
Stain the cellular proteins with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).
-
Calculate the relative proliferative effect (RPE) compared to estradiol.
-
Rodent Uterotrophic Assay
This in vivo assay evaluates the estrogenic activity of 3,4-Dianisylhexane by measuring its ability to increase the uterine weight in immature or ovariectomized female rodents.
Signaling Pathway:
Simplified signaling pathway for uterotrophic effect.
Methodology:
-
Animal Model:
-
Use immature female rats (e.g., 21 days old) or adult ovariectomized rats.
-
-
Dosing:
-
Administer 3,4-Dianisylhexane daily for three consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
-
Observations:
-
Record body weights daily and perform clinical observations.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
Blot the uterus to remove luminal fluid and record the blotted weight.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group.
-
A statistically significant increase in uterine weight indicates a positive uterotrophic response.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes & Protocols: Synthesis of Hexestrol Dimethyl Ether via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexestrol dimethyl ether is a key synthetic intermediate in the production of Hexestrol, a non-steroidal synthetic estrogen. The application of Grignard reactions provides a robust method for the synthesis of this compound. This document outlines the synthesis of this compound, with a particular focus on the catalyzed Grignard coupling of anethole hydrobromide. The provided protocols and data are intended to guide researchers in the successful synthesis and optimization of this important pharmaceutical intermediate.
Data Presentation
The yield of meso-hexestrol dimethyl ether is significantly influenced by the choice of Grignard reagent and the presence of a catalyst. The following tables summarize the quantitative data from studies on the catalyzed-Grignard coupling of anethole hydrobromide.
Table 1: Effect of Different Grignard Reagents on the Yield of meso-Hexestrol Dimethyl Ether [1]
| Grignard Reagent | Catalyst (mol %) | Yield of meso-Hexestrol Dimethyl Ether (%) |
| Ethylmagnesium Bromide | Cobaltous Chloride (5-7) | 31-34 |
| Phenylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |
| Methylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |
| Isopropylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |
| tert-Butylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |
Table 2: Comparison of Yields with Different Anethole Halides using Ethylmagnesium Bromide [1]
| Anethole Halide | Catalyst | Yield of meso-Hexestrol Dimethyl Ether (%) |
| Anethole Hydrobromide | Cobaltous Chloride | 29-31 |
| Anethole Hydrochloride | Cobaltous Chloride | 19-23 |
| Anethole Hydriodide | Cobaltous Chloride | Not suitable |
Experimental Protocols
Key Experiment: Catalyzed-Grignard Coupling of Anethole Hydrobromide
This protocol describes a practical procedure for the synthesis of meso-hexestrol dimethyl ether using ethylmagnesium bromide and cobaltous chloride as a catalyst.[1]
Materials:
-
Anethole
-
Hydrogen Bromide (HBr) gas
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Cobaltous chloride (anhydrous)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Part 1: Preparation of Anethole Hydrobromide
-
Dissolve anethole in anhydrous diethyl ether.
-
Pass a stream of dry hydrogen bromide gas through the solution until saturation.
-
The oily anethole hydrobromide will separate. Use this solution immediately in the next step.
Part 2: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings in the dry three-necked flask.
-
Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel.
-
If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Part 3: Catalyzed-Grignard Coupling Reaction
-
Cool the Grignard reagent solution in an ice bath.
-
Add anhydrous cobaltous chloride (5-7 mole percent based on anethole hydrobromide).
-
Slowly add the ethereal solution of anethole hydrobromide from the dropping funnel to the stirred Grignard reagent-catalyst mixture.
-
Maintain the temperature of the reaction mixture below 0°C during the addition.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature.
Part 4: Work-up and Isolation
-
Decompose the reaction mixture by slowly adding it to a mixture of ice and a saturated ammonium chloride solution.
-
Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the ether extracts and wash them with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the meso-hexestrol dimethyl ether.
Mandatory Visualization
Diagram 1: Synthesis of this compound via Grignard Reaction
Caption: Reaction scheme for the catalyzed-Grignard synthesis of this compound.
Diagram 2: Experimental Workflow for this compound Synthesis
References
Application Notes and Protocols for the Synthesis of Deuterated Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of deuterated Hexestrol dimethyl ether, a crucial labeled compound for use in metabolism, pharmacokinetic, and mechanistic studies. The protocols outlined below are based on established methods for the deuteration of structurally similar compounds, offering a robust starting point for its synthesis.
Introduction
This compound is a synthetic, non-steroidal estrogen. Isotopic labeling with deuterium is a powerful technique to investigate its metabolic fate and biological activity without altering its fundamental chemical properties. The increased mass of deuterium allows for the facile tracking and quantification of the molecule and its metabolites by mass spectrometry. Furthermore, the substitution of hydrogen with deuterium at specific positions can influence the rate of metabolic processes due to the kinetic isotope effect, providing valuable insights into drug metabolism pathways.
The primary method detailed here is an acid-catalyzed hydrogen-deuterium exchange, a well-documented and effective strategy for introducing deuterium into aromatic rings and aliphatic chains of compounds analogous to Hexestrol.[1]
Data Summary
Quantitative data from analogous deuteration reactions of related stilbene derivatives are summarized below to provide an expectation of reaction efficiency and isotopic incorporation.
| Compound | Deuteration Method | Reagents | Temperature (°C) | Reaction Time | Isotopic Purity (%) | Yield (%) | Reference |
| Diethylstilbestrol (DES) | Acid-catalyzed H/D exchange | Methanol-d, Deuterium chloride in D₂O | 85 | - | >95 (d₈) | - | [1] |
| Hexestrol (HEX) | Acid-catalyzed H/D exchange | Methanol-d, Deuterium chloride in D₂O | - | - | - (d₄) | - | [1] |
| 4-Methoxypropiophenone | Base-catalyzed H/D exchange | D₂O, Sodium | Reflux | 24h | Isotopically pure by ¹H NMR | 87 | [2] |
| 4-Methoxyacetophenone | Alkylation with deuterated methyl iodide | CD₃I, LDA | 0 | 3h | Isotopically pure by ¹H NMR | 73 | [2] |
Experimental Protocols
Method 1: Acid-Catalyzed Aromatic and Benzylic Deuteration
This protocol is adapted from the successful deuteration of diethylstilbestrol and hexestrol.[1] It is expected to deuterate the aromatic rings and the benzylic positions of this compound.
Materials:
-
This compound
-
Methanol-d₄ (CD₃OD)
-
Deuterium chloride (DCl) in deuterium oxide (D₂O, 35 wt %)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether or Ethyl acetate
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound in Methanol-d₄ in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of Deuterium chloride in D₂O to the flask. The exact amount should be catalytic, typically 5-10 mol%.
-
Heat the reaction mixture to reflux (approximately 85°C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots, quenching with a saturated NaHCO₃ solution, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of proton signals at the targeted positions. The reaction time may vary from several hours to days.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the deuterated this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isotopic purity.
Visualizations
Synthetic Pathway Diagram
Caption: Acid-catalyzed synthesis of deuterated this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of deuterated this compound.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol, a synthetic non-steroidal estrogen, is of significant interest in medicinal chemistry and drug development due to its potent estrogenic activity. Its synthesis often involves the catalytic hydrogenation of a suitable precursor, followed by demethylation. This document provides detailed application notes and experimental protocols for the preparation of hexestrol from its precursor, dienestrol dimethyl ether, via a two-step process involving catalytic hydrogenation to form hexestrol dimethyl ether and subsequent demethylation. The protocols provided are based on established methodologies for analogous chemical transformations and are intended to serve as a comprehensive guide for researchers in the field.
Overview of the Synthetic Pathway
The conversion of dienestrol dimethyl ether to hexestrol involves two key transformations:
-
Catalytic Hydrogenation: The central carbon-carbon double bond of dienestrol dimethyl ether is reduced to a single bond to yield this compound. This reaction is typically carried out using a heterogeneous catalyst such as Palladium on carbon (Pd/C) in the presence of hydrogen gas. The stereochemistry of the product (meso-hexestrol) is an important consideration in this step.
-
Demethylation: The methyl ether groups of this compound are cleaved to afford the free phenolic hydroxyl groups of hexestrol. This can be achieved using various demethylating agents, with Boron tribromide (BBr₃) and pyridine hydrochloride being common and effective choices.
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters and expected outcomes for the catalytic hydrogenation and demethylation steps, based on analogous reactions found in the literature.
| Step | Protocol | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| 1. Hydrogenation | Protocol A | Dienestrol Dimethyl Ether | 10% Pd/C, H₂ (balloon) | Ethanol | Room Temp. | 24 h | >95% (estimated) | Analogous to trans-stilbene hydrogenation |
| 2. Demethylation | Protocol B | This compound | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -80°C to Room Temp. | Overnight | 77-86% (reported for a similar substrate) | [1] |
| 2. Demethylation | Protocol C | This compound | Pyridine hydrochloride | Solvent-free (microwave) | 180-190°C | 3 h (conventional heating) | High (qualitative) | Based on general procedures for aryl methyl ethers |
Experimental Protocols
Protocol A: Catalytic Hydrogenation of Dienestrol Dimethyl Ether to this compound
This protocol is adapted from established procedures for the hydrogenation of stilbene derivatives.
Materials:
-
Dienestrol dimethyl ether
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve dienestrol dimethyl ether (1.0 eq) in a suitable volume of ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Introduce hydrogen gas (a balloon is suitable for small-scale reactions) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol B: Demethylation of this compound using Boron Tribromide (BBr₃)
This protocol is based on the demethylation of structurally similar dimethoxybiphenyl compounds.[1] Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -80°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (at least 2.0 eq, one for each methyl ether group) in anhydrous DCM to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude hexestrol can be purified by recrystallization or column chromatography.
Protocol C: Demethylation of this compound using Pyridine Hydrochloride
This protocol provides an alternative, often high-yielding method for demethylation, which can be performed with or without microwave irradiation.
Materials:
-
This compound
-
Pyridine hydrochloride
-
Reaction vial (microwave-safe if applicable)
-
Heating mantle or microwave reactor
-
Dichloromethane (DCM) or diethyl ether
-
Water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure (Conventional Heating):
-
Combine this compound (1.0 eq) and pyridine hydrochloride (a large excess, typically 5-10 eq) in a round-bottom flask.
-
Heat the mixture to 180-190°C with stirring for approximately 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent such as DCM or diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude hexestrol as needed.
Visualizations
Experimental Workflow for Hexestrol Synthesis
Caption: Workflow for the synthesis of Hexestrol.
Reaction Signaling Pathway
References
Application Notes and Protocols for Electrochemical Detection of Hexestrol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current electrochemical methods for the detection of hexestrol, a synthetic non-steroidal estrogen. The following sections detail the principles, protocols, and comparative performance of various electrochemical sensor types, including voltammetric sensors and immunosensors. This document is intended to serve as a practical guide for the development and implementation of sensitive and selective analytical methods for hexestrol monitoring in various matrices.
Introduction to Electrochemical Detection of Hexestrol
Hexestrol (HEX) is a synthetic estrogen that has been used in agriculture and medicine. Due to its potential endocrine-disrupting effects and associated health risks, sensitive and reliable methods for its detection are crucial. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing advantages such as rapid analysis, high sensitivity, portability, and cost-effectiveness.[1]
These methods are based on the principle of converting a chemical interaction or reaction at an electrode surface into a measurable electrical signal.[2] The core components of an electrochemical sensor are a recognition element that selectively interacts with the target analyte (hexestrol) and a transducer that converts this recognition event into a signal.[1] Key electrochemical techniques employed for this purpose include voltammetry and immunoassay-based approaches.
Voltammetric Methods for Hexestrol Detection
Voltammetry measures the current response of an electroactive species to an applied potential. For hexestrol, this typically involves its oxidation at a working electrode. The performance of voltammetric sensors can be significantly enhanced by modifying the electrode surface with materials that facilitate the electrochemical reaction or pre-concentrate the analyte.
Application Note: Voltammetric Determination using a Polymerized Ionic Liquid Film Electrode
This method utilizes a glassy carbon electrode (GCE) modified with a polymerized 3-decyl-1-(3-pyrrole-propyl)imidazolium tetrafluoroborate (DPIMBF4) ionic liquid film. This modification significantly enhances the oxidation peak current of hexestrol compared to a bare GCE, leading to a highly sensitive detection method. The long carbon chain of the ionic liquid improves the stability of the film in aqueous solutions, while the pyrrole group allows for electropolymerization onto the electrode surface.
Experimental Protocol:
1. Electrode Preparation:
- Polish a bare glassy carbon electrode (GCE) with 0.5 μm alumina slurry.
- Ultrasonically clean the electrode in ethanol and deionized water for 5 minutes each to remove adsorbed alumina particles.
- Allow the electrode to dry at room temperature.
2. Electropolymerization of the Ionic Liquid Film:
- Prepare a solution containing 1.0 mmol/L 3-decyl-1-(3-pyrrole-propyl)imidazolium tetrafluoroborate (DPIMBF4) and a suitable supporting electrolyte in an appropriate solvent.
- Immerse the cleaned GCE into the solution.
- Electropolymerize the ionic liquid onto the GCE surface using a multipotential step technique or cyclic voltammetry.
3. Electrochemical Measurement of Hexestrol:
- Prepare a 1/15 mol/L phosphate buffer solution (pH may need optimization).
- Transfer 10 mL of the phosphate buffer into an electrochemical cell.
- Add the desired concentration of hexestrol standard or sample extract to the cell.
- Employ a three-electrode system: the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Accumulate hexestrol on the electrode surface by applying a potential of 0.1 V for 240 seconds with stirring.
- Record the differential pulse voltammograms (DPV) by scanning the potential in a suitable range (e.g., -0.2 V to 1.0 V).
Logical Workflow for Voltammetric Detection
Caption: Workflow for voltammetric hexestrol detection.
Electrochemical Immunosensors for Hexestrol Detection
Electrochemical immunosensors combine the high selectivity of antigen-antibody interactions with the sensitivity of electrochemical transduction.[3] These sensors typically involve the immobilization of an antibody specific to hexestrol onto an electrode surface. The binding of hexestrol to the antibody is then detected through a change in the electrochemical properties of the electrode, often measured by techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS).
Application Note: Nanogold-Based Immunosensor with a Hexestrol Monoclonal Antibody
This method describes the fabrication of a sensitive and selective electrochemical immunosensor for the detection of hexestrol and other structurally related phenolic estrogens.[3][4] The sensor is constructed by modifying a glassy carbon electrode with electrodeposited nanogold, followed by self-assembly of mercaptoacetic acid (MACA) and covalent immobilization of a specific hexestrol monoclonal antibody.[5] The nanogold enhances the electrode's active surface area and conductivity, leading to improved sensor performance.[3]
Experimental Protocol:
1. Electrode Preparation:
- Polish a glassy carbon electrode (GCE) with 0.3 µm alumina powder.[5]
- Sonicate the electrode in a 1:1 (v/v) ethanol/distilled water mixture, followed by sonication in distilled water, each for 40 seconds.[5]
- Dry the electrode at room temperature.[5]
2. Electrode Modification and Immunosensor Assembly:
- Immerse the cleaned GCE in a 3 mM HAuCl₄ solution and electrodeposit gold nanoparticles at a constant voltage of -0.2 V for 60 seconds.[6] Rinse with distilled water and dry.
- Immerse the nanogold-modified electrode in a 1 mM mercaptoacetic acid (MACA) solution (pH 7.0) for 2 hours at room temperature to form a self-assembled monolayer.[6]
- Activate the carboxyl groups of the MACA layer.
- Drop-cast the hexestrol monoclonal antibody solution onto the MACA/nanogold/GCE and incubate to allow for covalent bonding.
- Block any remaining active sites on the electrode surface to prevent non-specific binding.
3. Electrochemical Detection (Competitive Assay):
- Prepare standard solutions of hexestrol or sample extracts in a suitable buffer (e.g., PBS, pH 7.4).
- Incubate the immunosensor with the hexestrol solution.
- Perform electrochemical measurements using a three-electrode system in a PBS solution (pH 7.4) containing 2 mM K₃[Fe(CN)₆] as a redox probe.[6]
- Record the differential pulse voltammogram (DPV) by scanning the potential from -0.2 V to 0.8 V at a scan rate of 100 mV/s.[6] The binding of hexestrol to the antibody will hinder the electron transfer of the redox probe, leading to a decrease in the peak current that is proportional to the hexestrol concentration.
Signaling Pathway for the Immunosensor
Caption: Immunosensor signaling mechanism.
Other Potential Electrochemical Methods
While detailed protocols for hexestrol-specific aptasensors and molecularly imprinted polymer (MIP) sensors are less prevalent in the literature, these technologies hold significant promise for future applications.
-
Aptasensors: These sensors utilize aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. An electrochemical aptasensor for hexestrol would involve immobilizing a hexestrol-specific aptamer on an electrode. Binding of hexestrol would cause a conformational change in the aptamer, leading to a detectable change in the electrochemical signal.
-
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites for a template molecule (in this case, hexestrol). An MIP-based sensor would involve electropolymerizing a film on an electrode in the presence of hexestrol. After removing the hexestrol template, the polymer contains cavities that are complementary in shape and functionality, allowing for selective rebinding and detection of hexestrol.
Quantitative Data Summary
The performance of different electrochemical methods for the detection of hexestrol and related compounds is summarized in the table below. This allows for a direct comparison of their analytical capabilities.
| Sensor Type/Electrode Modification | Analyte(s) | Linear Range | Limit of Detection (LOD) | Reference |
| Polymerized DPIMBF₄ Ionic Liquid Film/GCE | Hexestrol | 5.0 x 10⁻⁹ to 1.0 x 10⁻⁵ mol/L | 1.25 x 10⁻⁹ mol/L | [5] |
| Hexestrol Monoclonal Antibody/MACA/Nanogold/GCE | Hexestrol | Not specified | 0.052 ng/mL | [3][6] |
| Hexestrol Monoclonal Antibody/MACA/Nanogold/GCE | Diethylstilbestrol (DES) | Not specified | 0.060 ng/mL | [3][6] |
| Hexestrol Monoclonal Antibody/MACA/Nanogold/GCE | Dienestrol (DE) | Not specified | 0.047 ng/mL | [3][6] |
| Hexestrol Monoclonal Antibody/MACA/Nanogold/GCE | Bisphenol A (BPA) | Not specified | 0.037 ng/mL | [3][6] |
Conclusion
Electrochemical methods, particularly those employing modified electrodes such as polymerized ionic liquid films and nanogold-based immunosensors, offer highly sensitive and selective platforms for the detection of hexestrol. The detailed protocols provided herein serve as a starting point for researchers to implement these techniques. While immunosensors provide excellent selectivity due to the specific antibody-antigen interaction, voltammetric methods with chemically modified electrodes can offer a simpler and potentially more robust alternative. Future research may focus on the development of aptasensors and MIP-based sensors to further expand the toolkit for rapid and efficient monitoring of hexestrol in various applications, from environmental analysis to food safety and pharmaceutical quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of four phenolic oestrogens by a novel electrochemical immunosensor based on a hexestrol monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of four phenolic oestrogens by a novel electrochemical immunosensor based on a hexestrol monoclonal antibody - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00006J [pubs.rsc.org]
Application Notes and Protocols for Hexestrol Dimethyl Ether in Endocrine Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol dimethyl ether is a synthetic, non-steroidal estrogen derivative. As an etherified form of hexestrol, its interaction with the endocrine system, particularly the estrogenic pathways, is of significant interest in the field of endocrine disruption research. These application notes provide a comprehensive overview of the use of this compound in studying endocrine disruption, including its mechanism of action, relevant experimental protocols, and expected quantitative outcomes. The methodologies outlined herein are intended to guide researchers in assessing the estrogenic and potential endocrine-disrupting effects of this compound.
Mechanism of Action
This compound, like other estrogenic compounds, is presumed to exert its primary effects through interaction with estrogen receptors (ERs), primarily ERα and ERβ. The binding of an estrogenic ligand to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
-
Genomic Signaling: This pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function. It is important to note that etherification of the hydroxyl groups, as in this compound, can significantly reduce the binding affinity for estrogen receptors compared to the parent compound, hexestrol. For example, diethylstilbestrol dimethyl ether shows a greatly reduced relative binding affinity (RBA) for the ER compared to its non-methylated form.[1] Similarly, monoetherification of hexestrol results in compounds with a relatively low affinity for the estrogen receptor, generally in the range of 0.3-10% of that of estradiol.[2]
-
Non-Genomic Signaling: Some estrogenic effects are initiated rapidly and do not depend on gene transcription. These non-genomic pathways are often mediated by a subpopulation of ERs located at the cell membrane or in the cytoplasm.[3][4] Activation of these receptors can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to various cellular responses.[5][6]
Data Presentation
The following tables summarize key quantitative data for Hexestrol, with estimations for this compound based on available literature for structurally similar compounds. This data is essential for designing and interpreting endocrine disruption studies.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | IC50 (nM) |
| Estradiol (E2) | ERα | 100 | ~1-5 |
| Hexestrol | ERα | ~100-300 | ~0.3 |
| Hexestrol monomethyl ether | ER | 9.365 | 9.60 |
| Diethylstilbestrol dimethyl ether | ER | 0.056 | 1600 |
| This compound (Estimated) | ERα/ERβ | ~0.1 - 10 | >100 |
Data for Hexestrol and its monomethyl ether are derived from competitive binding assays.[1][7] The estimated RBA for this compound is based on the significant reduction in affinity observed with diethylstilbestrol dimethyl ether.[1]
Table 2: In Vitro Estrogenic Activity - MCF-7 Cell Proliferation Assay
| Compound | EC50 (nM) for Cell Proliferation |
| Estradiol (E2) | ~0.01 - 0.1 |
| Hexestrol | ~0.1 - 1 |
| This compound (Estimated) | >1000 |
The EC50 value represents the concentration of the compound that induces a half-maximal proliferative response in MCF-7 cells. The estimated value for this compound reflects its expected lower estrogenic potency due to reduced ER binding affinity.
Table 3: In Vivo Estrogenic Activity - Rodent Uterotrophic Assay
| Compound | Route of Administration | Lowest Effective Dose (mg/kg/day) for Uterine Weight Increase |
| Estradiol (E2) | Subcutaneous | ~0.001 |
| Hexestrol | Subcutaneous | ~0.01 |
| This compound (Estimated) | >10 |
The uterotrophic assay measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents. The estimated lowest effective dose for this compound is based on its anticipated weaker in vivo estrogenic activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the estrogen receptor (ERα or ERβ) in comparison to 17β-estradiol.
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]-17β-estradiol (radiolabeled ligand)
-
17β-estradiol (unlabeled competitor)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer. Prepare a working solution of [³H]-17β-estradiol and the ER protein.
-
Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of ER protein, and a fixed concentration of [³H]-17β-estradiol to each well.
-
Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Transfer the bound fraction to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
Protocol 2: MCF-7 Cell Proliferation (E-SCREEN) Assay
Objective: To assess the estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
17β-estradiol (positive control)
-
This compound (test compound)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture Preparation: Culture MCF-7 cells in standard medium. Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped FBS for several days to deplete them of residual hormones.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 17β-estradiol or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 6-7 days, allowing for cell proliferation to occur.
-
Quantification of Cell Proliferation: Add the cell proliferation detection reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the logarithm of the compound concentration. Determine the EC50 value, which is the concentration that elicits a half-maximal proliferative response.
Protocol 3: In Vivo Rodent Uterotrophic Assay
Objective: To evaluate the in vivo estrogenic activity of this compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
Materials:
-
Immature (e.g., 20-21 days old) or ovariectomized adult female rats or mice.
-
17β-estradiol or Ethinyl Estradiol (positive control)
-
This compound (test compound)
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Analytical balance
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the housing conditions. Randomly assign animals to treatment groups (vehicle control, positive control, and different dose levels of this compound).
-
Dosing: Administer the test compound, positive control, or vehicle to the animals daily for three consecutive days. The route of administration is typically subcutaneous injection or oral gavage.
-
Necropsy: On the day after the last dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted to obtain a blotted weight.
-
Data Analysis: Calculate the mean uterine weight for each treatment group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Genomic signaling pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Non-Genomic Neuroprotection Relationship of Estrogens and Estrogen-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 6. cross-talk-between-non-genomic-and-genomic-signalling-pathways-distinct-effect-profiles-of-environmental-estrogens - Ask this paper | Bohrium [bohrium.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexestrol Dimethyl Ether
Welcome to the technical support center for the synthesis of Hexestrol dimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve reaction yields and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly when following the established method of catalyzed-Grignard coupling of anethole hydrobromide.
| Problem ID | Question | Possible Causes & Solutions |
| HDME-T01 | Low Yield of this compound | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent. The quality of magnesium turnings is also crucial; they should be fresh and shiny. Activation with a small crystal of iodine may be necessary to initiate the reaction. 2. Inefficient Catalyst: The choice and handling of the catalyst are critical. Cobaltous chloride has been reported to be effective. Ensure the catalyst is anhydrous and used in the appropriate molar percentage. In some cases, inconsistent catalyst activity can lead to lower yields. 3. Suboptimal Grignard Reagent: Studies have shown that the choice of the Grignard reagent affects the yield. For instance, ethylmagnesium bromide has been reported to give higher yields (31-34%) compared to phenylmagnesium bromide (23-25%) or methylmagnesium bromide.[1] 4. Competing Side Reactions: The formation of byproducts such as anethole (from debromination) can significantly reduce the yield of the desired coupled product. Optimizing reaction temperature and addition rates can help minimize these side reactions. |
| HDME-T02 | Formation of Significant Byproducts | 1. Wurtz-Fittig Coupling: The Grignard reagent can react with the starting anethole hydrobromide to produce homocoupled byproducts. Slow, controlled addition of the anethole hydrobromide solution to the Grignard reagent at a low temperature can minimize this side reaction. 2. Debromination: Simple debromination of anethole hydrobromide can occur, leading to the formation of anethole, which can be a major byproduct. The choice of catalyst and reaction conditions can influence the extent of debromination. 3. Polymerization: Anethole and its derivatives can be prone to polymerization, especially in the presence of acidic impurities or at elevated temperatures. Ensuring the reaction is carried out under neutral or slightly basic conditions (after the Grignard formation) and maintaining a controlled temperature can mitigate this. |
| HDME-T03 | Difficulty in Product Purification | 1. Separation of Diastereomers: The synthesis of this compound results in the formation of two diastereomers: meso- and dl-Hexestrol dimethyl ether. These can be challenging to separate. Fractional crystallization is a common method for separating the meso isomer, which is typically the desired product due to its higher estrogenic activity. The solubility differences in solvents like methanol can be exploited for this separation. 2. Removal of Oily Byproducts: The reaction mixture often contains oily byproducts and unreacted starting materials. Purification can be achieved through a combination of techniques including distillation to remove volatile impurities, followed by column chromatography or crystallization to isolate the desired product. |
| HDME-T04 | Reaction Fails to Initiate | 1. Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Activating the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane prior to the addition of the alkyl halide can initiate the Grignard reagent formation. 2. Wet Reagents or Glassware: As mentioned, any moisture will quench the Grignard reagent. Ensure all solvents and reagents are anhydrous and that the glassware is flame-dried or oven-dried before use. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound.
| FAQ ID | Question | Answer |
| HDME-F01 | What is the most effective catalyst for the Grignard coupling of anethole hydrobromide? | Research by Wilds and McCormack suggests that cobaltous chloride is a more effective catalyst than ferric chloride for this reaction when using ethylmagnesium bromide, leading to higher yields of meso-hexestrol dimethyl ether.[1] |
| HDME-F02 | How can I prepare the starting material, anethole hydrobromide? | Anethole hydrobromide can be synthesized by the addition of hydrogen bromide to anethole. This is typically done by bubbling dry hydrogen bromide gas through a solution of anethole in a suitable anhydrous solvent, such as ether or a hydrocarbon, at a low temperature. The product, being unstable, is often used immediately in the subsequent Grignard reaction without extensive purification. |
| HDME-F03 | What is the expected yield for the synthesis of this compound? | Yields can vary significantly depending on the specific conditions and reagents used. With ethylmagnesium bromide and a cobaltous chloride catalyst, yields of 31-34% of the meso-dimethyl ether have been consistently reported.[1] Yields with other Grignard reagents like phenylmagnesium bromide are typically lower. |
| HDME-F04 | How can I confirm the formation of the desired meso-Hexestrol dimethyl ether? | The meso and dl diastereomers of this compound have different physical properties, most notably their melting points. The meso form has a higher melting point. Confirmation of the structure and stereochemistry can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. |
| HDME-F05 | What are the key safety precautions for this synthesis? | Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Anhydrous ether is extremely flammable. Hydrogen bromide is a corrosive gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood. |
Data on Reaction Yields
The following table summarizes the reported yields of meso-Hexestrol dimethyl ether obtained under different catalytic conditions.
| Grignard Reagent | Catalyst (mol %) | Yield of meso-Hexestrol Dimethyl Ether (%) | Reference |
| Ethylmagnesium bromide | Cobaltous chloride (5-7%) | 31-34 | [1] |
| Phenylmagnesium bromide | Cobaltous chloride (5-7%) | 23-25 | [1] |
| Methylmagnesium bromide | Cobaltous chloride (5-7%) | Lower than phenylmagnesium bromide | [1] |
| Isopropylmagnesium bromide | Cobaltous chloride (5-7%) | Lower than phenylmagnesium bromide | [1] |
| tert-Butylmagnesium bromide | Cobaltous chloride (5-7%) | Lower than phenylmagnesium bromide | [1] |
Experimental Protocols
Protocol 1: Synthesis of Anethole Hydrobromide
Objective: To prepare anethole hydrobromide from anethole for use in the subsequent Grignard coupling reaction.
Materials:
-
trans-Anethole
-
Anhydrous diethyl ether
-
Dry hydrogen bromide gas
Procedure:
-
Dissolve trans-anethole in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution in an ice-salt bath to below 0 °C.
-
Bubble a slow stream of dry hydrogen bromide gas through the stirred solution.
-
Monitor the reaction progress (e.g., by weight gain or until saturation).
-
The resulting solution of anethole hydrobromide is typically used directly in the next step without isolation due to its instability.
Protocol 2: Synthesis of meso-Hexestrol Dimethyl Ether via Catalyzed-Grignard Coupling
Objective: To synthesize meso-Hexestrol dimethyl ether by the coupling of anethole hydrobromide with a Grignard reagent in the presence of a cobalt catalyst.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Anhydrous cobaltous chloride
-
Solution of anethole hydrobromide in anhydrous diethyl ether (from Protocol 1)
-
Ice
-
Dilute hydrochloric acid
-
Methanol
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether. If the reaction does not start, gently warm the flask or add a crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Add anhydrous cobaltous chloride to the flask. Slowly add the ethereal solution of anethole hydrobromide dropwise with vigorous stirring over a period of several hours. Maintain the temperature below 5 °C throughout the addition.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Decompose the reaction mixture by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction and Isolation: Separate the ether layer and extract the aqueous layer with additional portions of ether. Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the ether by distillation. The residue, a viscous oil, contains a mixture of the meso and dl isomers of this compound, along with byproducts.
-
Separation of Diastereomers: Dissolve the crude product in a minimal amount of hot methanol. Upon cooling, the higher-melting meso-Hexestrol dimethyl ether will preferentially crystallize. The crystals can be collected by filtration and recrystallized from methanol to achieve higher purity.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: Overall workflow for the synthesis of meso-Hexestrol dimethyl ether.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Hexestrol Dimethyl Ether Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Hexestrol dimethyl ether isomers. The primary isomers of concern are the meso diastereomer and the racemic dl-enantiomeric pair.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that require separation?
A1: The synthesis of this compound typically yields two diastereomeric forms: the achiral meso-Hexestrol dimethyl ether and the chiral, racemic (±) or dl-Hexestrol dimethyl ether. The key challenge lies in separating the meso isomer from the dl pair, as they possess distinct physical and chemical properties.
Q2: Why is the separation of meso and dl-Hexestrol dimethyl ether isomers challenging?
A2: The separation is challenging due to the subtle structural differences between the isomers. While they are diastereomers and thus have different physical properties, these differences can be minimal, leading to overlapping elution profiles in chromatography and similar solubilities, which complicates separation by crystallization.
Q3: What are the most common methods for purifying this compound isomers?
A3: The two primary methods for separating the meso and dl isomers are fractional crystallization and preparative high-performance liquid chromatography (HPLC). The choice of method often depends on the scale of the purification, the required purity, and the available equipment.
Q4: How can I monitor the purity of the separated isomers?
A4: The purity of the separated meso and dl isomers can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different stereoisomers.
Troubleshooting Guides
Fractional Crystallization
Fractional crystallization exploits the differences in solubility between the meso and dl isomers in a particular solvent.
Issue 1: Poor or no separation of isomers after crystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | The solubility difference between the isomers may be too small in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof). |
| Cooling rate is too fast. | Rapid cooling can lead to co-precipitation of both isomers. Employ a slow, controlled cooling process to allow for selective crystallization of the less soluble isomer. |
| Solution is supersaturated with both isomers. | The initial concentration of the crude mixture is too high, causing both isomers to crystallize out. Try using a more dilute solution. |
| Lack of seeding. | Seeding the solution with a pure crystal of the desired isomer can promote its selective crystallization. |
Issue 2: Low yield of the purified isomer.
| Possible Cause | Troubleshooting Steps |
| The desired isomer is the more soluble of the two. | The mother liquor will be enriched with the desired isomer. Concentrate the mother liquor and attempt a second crystallization, possibly with a different solvent. |
| Multiple crystallization steps are required. | Achieving high purity often necessitates repeated crystallization steps. This can lead to a decrease in the overall yield. |
| Loss of material during filtration and handling. | Ensure efficient transfer and washing of the crystals. Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for separating isomers with high resolution.
Issue 1: Co-elution or poor resolution of the isomer peaks.
| Possible Cause | Troubleshooting Steps |
| Inadequate stationary phase. | For nonpolar compounds like this compound, a normal-phase silica column is often effective. If using reverse-phase, consider a C18 column with high shape selectivity or a phenyl-hexyl column to enhance π-π interactions. |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal-phase, adjust the ratio of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate, isopropanol). Small additions of a modifier can significantly impact selectivity. |
| Flow rate is too high. | A lower flow rate can increase the interaction time with the stationary phase and improve resolution. |
| Column overloading. | Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of the sample. |
Issue 2: Peak tailing or fronting.
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase. | For silica columns, residual silanol groups can cause peak tailing. Adding a small amount of a polar modifier like an alcohol to the mobile phase can help mitigate this. |
| Sample solvent is too strong. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column degradation. | The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
General Protocol for Fractional Crystallization
-
Solvent Selection: In small test tubes, dissolve a small amount of the crude isomer mixture in various solvents at an elevated temperature to find a solvent in which the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Dissolve the bulk of the crude this compound isomer mixture in the chosen solvent at its boiling point to create a saturated solution.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Crystallization: Allow crystals to form. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation. Repeat the process if necessary.
General Protocol for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the meso and dl isomers. This will determine the appropriate column and mobile phase for the preparative scale.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column, but with a larger diameter and particle size.
-
Mobile Phase Preparation: Prepare a sufficient quantity of the optimized mobile phase. Ensure the solvents are HPLC grade and are filtered and degassed.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude isomer mixture in the mobile phase (or a compatible weak solvent) and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the elution of each isomer peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified isomers.
-
Purity Analysis: Confirm the purity of the separated isomers using an analytical HPLC method.
Data Presentation
Table 1: Hypothetical Solubility Screening for Fractional Crystallization
| Solvent System | Solubility of meso-Isomer (mg/mL at 25°C) | Solubility of dl-Isomer (mg/mL at 25°C) | Solubility Ratio (dl/meso) | Separation Potential |
| Ethanol | 5.2 | 8.5 | 1.63 | Moderate |
| Methanol | 3.1 | 4.2 | 1.35 | Low |
| Ethyl Acetate/Hexane (1:4) | 1.5 | 3.8 | 2.53 | High |
| Acetone | 12.0 | 13.5 | 1.13 | Very Low |
Table 2: Hypothetical HPLC Method Development Parameters
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time meso (min) | Retention Time dl (min) | Resolution (Rs) |
| Silica (5 µm, 4.6x250 mm) | Hexane:Ethyl Acetate (95:5) | 1.0 | 10.2 | 11.5 | 1.8 |
| Silica (5 µm, 4.6x250 mm) | Hexane:Isopropanol (98:2) | 1.0 | 12.5 | 14.1 | 2.1 |
| C18 (5 µm, 4.6x250 mm) | Methanol:Water (80:20) | 1.0 | 8.1 | 8.3 | 0.8 |
| Phenyl-Hexyl (5 µm, 4.6x250 mm) | Acetonitrile:Water (70:30) | 1.0 | 9.5 | 10.4 | 1.5 |
Visualizations
Caption: General workflow for the purification of this compound isomers.
optimizing reaction conditions for 3,4-Dianisylhexane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 3,4-dianisylhexane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3,4-dianisylhexane, particularly when using methods such as the pinacol coupling of 4-methoxyacetophenone or the reductive dimerization of anethole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive or insufficient reducing agent.2. Presence of moisture or oxygen in the reaction.3. Incorrect reaction temperature.4. Poor quality starting materials. | 1. Use freshly prepared or activated reducing agents (e.g., Mg, Zn). Increase the molar excess of the reducing agent.2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.3. Optimize the reaction temperature. For pinacol coupling, lower temperatures (-10°C to RT) are often preferred to minimize side reactions.[1]4. Purify starting materials (e.g., 4-methoxyacetophenone, anethole) by distillation or recrystallization. |
| Formation of significant side products (e.g., pinacolone rearrangement product) | 1. Acidic reaction conditions.2. High reaction temperatures. | 1. Maintain neutral or slightly basic conditions during workup. Avoid strong acids.[2][3]2. Conduct the reaction at a lower temperature to disfavor the rearrangement pathway. |
| Incomplete reaction (starting material remains) | 1. Insufficient reaction time.2. Inadequate mixing.3. Insufficient amount of catalyst or reducing agent. | 1. Monitor the reaction by TLC. If starting material is still present, extend the reaction time.2. Ensure vigorous stirring, especially for heterogeneous reactions involving metal powders.3. Increase the loading of the catalyst or the molar equivalents of the reducing agent. |
| Diastereoselectivity issues (undesired meso/dl ratio) | 1. Reaction temperature.2. Choice of solvent.3. Nature of the reducing agent and Lewis acid. | 1. Vary the reaction temperature. Lower temperatures often favor the formation of a specific diastereomer.2. Screen different solvents. Aprotic solvents like THF are commonly used.[1]3. Experiment with different low-valent titanium reagents (e.g., TiCl4/Zn, TiCl4/Mn) or other metal-based systems which can influence diastereoselectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3,4-dianisylhexane?
A1: The most common precursors are 4-methoxyacetophenone (via pinacol coupling) and anethole (via reductive dimerization).
Q2: Which reducing agents are most effective for the pinacol coupling to form the intermediate diol?
A2: Low-valent titanium reagents, generated in situ from TiCl₄ and a reducing agent like zinc or manganese powder, are highly effective for promoting the pinacol coupling of aromatic ketones.[1] Other systems like Mg, SmI₂, and electrochemical methods have also been reported for pinacol couplings.[3][4]
Q3: How can I minimize the formation of the pinacolone rearrangement byproduct?
A3: The pinacol rearrangement is acid-catalyzed.[2][3] To minimize this side reaction, ensure that the reaction and workup conditions remain non-acidic. Quenching the reaction with a neutral or slightly basic aqueous solution is recommended.
Q4: What is the role of an inert atmosphere in this synthesis?
A4: The radical anion intermediates formed during the reductive coupling are sensitive to oxygen.[3] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and improve the yield of the desired diol.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (e.g., 4-methoxyacetophenone) should diminish over time, while a new spot corresponding to the diol product should appear.
Experimental Protocols
Protocol 1: Pinacol Coupling of 4-Methoxyacetophenone using TiCl₄/Zn
Materials:
-
4-Methoxyacetophenone
-
Zinc dust
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add zinc dust (4.0 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ (2.0 eq) dropwise via the dropping funnel. The mixture will turn from a yellow-orange to a black slurry, indicating the formation of low-valent titanium.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
A solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF is then added dropwise to the black slurry.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is then filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude 3,4-dianisylhexane-3,4-diol.
Protocol 2: Deoxygenation of the Diol to 3,4-Dianisylhexane
Materials:
-
3,4-Dianisylhexane-3,4-diol
-
Low-valent titanium reagent (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl solution
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Prepare the low-valent titanium reagent as described in Protocol 1.
-
Add a solution of the 3,4-dianisylhexane-3,4-diol (1.0 eq) in anhydrous THF to the slurry of the low-valent titanium reagent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with 1 M HCl.
-
Workup the reaction as described in Protocol 1 to obtain the crude 3,4-dianisylhexane.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reducing Agent for Pinacol Coupling
| Entry | Reducing System | Equivalents | Temperature (°C) | Time (h) | Yield of Diol (%) |
| 1 | Mg | 3.0 | 25 | 12 | 45 |
| 2 | Zn | 4.0 | 25 | 8 | 65 |
| 3 | TiCl₄/Zn | 2.0 / 4.0 | 0 to 25 | 6 | 85 |
| 4 | TiCl₄/Mn | 2.0 / 4.0 | 0 to 25 | 6 | 82 |
| 5 | SmI₂ | 2.5 | -78 to 25 | 4 | 90 |
Table 2: Effect of Solvent on Diol Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Diol (%) |
| 1 | THF | 25 | 6 | 85 |
| 2 | Dichloromethane | 25 | 6 | 70 |
| 3 | Acetonitrile | 25 | 8 | 55 |
| 4 | Toluene | 50 | 6 | 60 |
Visualizations
References
- 1. A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium [organic-chemistry.org]
- 2. Pinacol Coupling Reaction [organic-chemistry.org]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interconversion of Hexestrol and Isohexestrol Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the interconversion of hexestrol and isohexestrol ethers. The information is tailored for professionals in research, drug development, and chemical sciences.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, interconversion, and purification of hexestrol and isohexestrol ethers.
Issue 1: Low Yield During Williamson Ether Synthesis of Hexestrol/Isohexestrol
-
Question: I am attempting to synthesize a hexestrol or isohexestrol ether via the Williamson ether synthesis, but the yield is consistently low. What are the possible causes and solutions?
-
Answer: Low yields in the Williamson ether synthesis, especially with sterically hindered alcohols like hexestrol and isohexestrol, are a common problem. Here are the likely causes and troubleshooting steps:
-
Steric Hindrance: The secondary hydroxyl groups of hexestrol and isohexestrol are sterically hindered, which can impede the S_N2 reaction.
-
Solution: Ensure you are using a primary or methyl halide as the electrophile. The reaction is unlikely to proceed with secondary or tertiary halides due to competing elimination reactions.
-
-
Incomplete Deprotonation: The phenolic hydroxyl groups must be fully deprotonated to form the alkoxide nucleophile.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard choice. Ensure the alcohol is completely dissolved and the reaction with the base is allowed to go to completion (cessation of hydrogen gas evolution) before adding the alkyl halide.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) after the addition of the alkyl halide can increase the reaction rate. However, be cautious, as higher temperatures can also promote elimination side reactions.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the alkoxide.
-
Solution: Polar aprotic solvents like DMF or DMSO can be more effective than THF for solvating the alkoxide and accelerating the S_N2 reaction.
-
-
Issue 2: Incomplete Interconversion (Epimerization) of Hexestrol and Isohexestrol Ethers
-
Question: I am trying to convert one diastereomer of a hexestrol/isohexestrol ether to the other using acid catalysis, but the reaction does not go to completion, and I end up with a mixture of diastereomers. How can I drive the reaction towards the desired isomer?
-
Answer: The acid-catalyzed interconversion (epimerization) of hexestrol (meso) and isohexestrol (dl-pair) ethers proceeds through a carbocation intermediate at the benzylic positions. This is an equilibrium-driven process, and achieving a high diastereomeric excess of the less stable isomer can be challenging.
-
Equilibrium Position: The thermodynamic equilibrium will favor the more stable diastereomer. The meso (hexestrol) form is often more stable due to reduced steric interactions in its preferred conformation.
-
Solution: To enrich the mixture in the less stable isomer, it may be necessary to remove the desired product from the reaction mixture as it is formed, for example, by selective crystallization if feasible.
-
-
Insufficient Catalyst or Reaction Time: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or the concentration of the acid catalyst (e.g., a strong protic acid like H₂SO₄ or a Lewis acid). Monitor the reaction by TLC or HPLC to determine when equilibrium has been reached.
-
-
Reaction Conditions: The choice of acid and solvent can influence the rate and position of the equilibrium.
-
Solution: Experiment with different acid catalysts (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and solvents to find conditions that may favor the desired isomer.
-
-
Issue 3: Difficulty in Separating Hexestrol and Isohexestrol Ethers
-
Question: I have a mixture of hexestrol and isohexestrol ethers, and I am struggling to separate them by column chromatography. The fractions are always cross-contaminated.
-
Answer: Diastereomers can have very similar polarities, making their separation challenging. Here are some strategies to improve separation:
-
Column Chromatography Optimization:
-
Stationary Phase: Standard silica gel is the most common choice. Ensure it is of high quality and appropriate particle size for good resolution.
-
Mobile Phase: The choice of eluent is critical. A less polar solvent system will increase the retention time and may improve separation. Use a shallow solvent gradient or isocratic elution with a carefully optimized solvent mixture (e.g., hexane/ethyl acetate or hexane/diethyl ether). Run extensive TLC trials with different solvent systems to find the one that gives the best separation (largest ΔRf).
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: For challenging separations, HPLC is often superior. A normal-phase column (e.g., silica or diol) or a reversed-phase column (e.g., C18) can be used. Normal-phase HPLC often provides better separation for diastereomers with small polarity differences.
-
Mobile Phase: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal-phase, acetonitrile/water for reversed-phase) to maximize resolution.
-
-
Recrystallization: If the diastereomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method, especially on a larger scale.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the stereochemical relationship between hexestrol and isohexestrol?
-
A1: Hexestrol is the meso diastereomer of 3,4-bis(4-hydroxyphenyl)hexane. It has two chiral centers but is achiral due to an internal plane of symmetry. Isohexestrol is the racemic mixture of the (R,R) and (S,S) enantiomers, which are diastereomers of the meso form.
-
-
Q2: How can I confirm the identity and purity of my hexestrol and isohexestrol ether isomers?
-
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The signals for the protons and carbons near the chiral centers will have different chemical shifts and coupling constants for the meso and dl isomers. Purity can be assessed by HPLC, which should show distinct peaks for each diastereomer.
-
-
Q3: Is it possible to selectively synthesize one diastereomer over the other?
-
A3: Achieving high diastereoselectivity in the initial synthesis can be difficult without a chiral auxiliary or catalyst. The reduction of the corresponding stilbene precursor often leads to a mixture of diastereomers. Therefore, post-synthesis separation or epimerization to the desired isomer is often necessary.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography Separation of Hexestrol/Isohexestrol Ethers
| Stationary Phase | Mobile Phase System | Typical Ratio (v/v) | Observation |
| Silica Gel | Hexane / Ethyl Acetate | 95:5 to 80:20 | Good starting point. Adjust polarity for optimal Rf. |
| Silica Gel | Hexane / Diethyl Ether | 90:10 to 70:30 | May offer different selectivity compared to ethyl acetate. |
| Silica Gel | Dichloromethane / Hexane | 10:90 to 50:50 | Good for less polar ethers. |
Table 2: Example Conditions for HPLC Separation
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection |
| Normal Phase (Silica) | Hexane / Isopropanol (98:2) | 1.0 | UV at 280 nm |
| Reversed Phase (C18) | Acetonitrile / Water (70:30) | 1.0 | UV at 280 nm |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Hexestrol/Isohexestrol Ether
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve hexestrol or isohexestrol (1 equivalent) in anhydrous THF or DMF.
-
Deprotonation: Add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 1-2 hours).
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (2.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required for less reactive halides.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Proposed Procedure for Acid-Catalyzed Interconversion of Hexestrol/Isohexestrol Ethers
-
Dissolution: Dissolve the starting diastereomeric ether (e.g., the meso-hexestrol ether) in a suitable solvent such as toluene or dichloromethane.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 0.1 equivalents of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the diastereomeric ratio reaches equilibrium or the desired composition.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting mixture of diastereomers by column chromatography or HPLC as described above.
Visualizations
Caption: Acid-catalyzed interconversion of hexestrol and isohexestrol ethers.
Caption: Troubleshooting workflow for synthesis and purification issues.
Technical Support Center: Overcoming Side Reactions in Anethole Hydrobromide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrobromination of anethole and subsequent coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions.
Issue 1: Low or No Yield of Anethole Hydrobromide During Hydrobromination
| Potential Cause | Troubleshooting Step | Rationale |
| Polymerization of Anethole | Use non-polar solvents and low temperatures. Avoid strong Lewis and Brønsted acids if possible, or use them under strictly controlled conditions. Consider using HBr gas in a non-coordinating solvent. | Anethole is highly susceptible to cationic polymerization in the presence of acids.[1][2] Low temperatures and less coordinating solvents can suppress this side reaction. |
| Incomplete Reaction | Ensure an adequate supply of HBr. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Insufficient HBr will lead to unreacted starting material. |
| Volatilization of Product | Maintain a closed system and use a condenser, especially if the reaction is heated. | Anethole and its derivatives can be volatile. |
Issue 2: Formation of Multiple Products in the Coupling Step
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination Reaction | Use a less sterically hindered and less basic nucleophile. Organocuprates (Gilman reagents) are a good alternative to Grignard reagents.[3] Keep the reaction temperature low. | Anethole hydrobromide is a secondary benzylic halide, making it prone to E2 elimination, especially with strong, bulky bases, which competes with the desired SN2-type coupling.[4][5] |
| Homocoupling (Wurtz-type or Grignard) | If using a Grignard reagent, consider a palladium-catalyzed Kumada-Corriu coupling with a suitable ligand like Xantphos to promote cross-coupling over homocoupling.[6][7] For Wurtz-type reactions, this is an inherent side reaction. | Homocoupling is a common side reaction in many organometallic coupling reactions.[8] |
| cis/trans Isomerization of Unreacted Anethole | Ensure the hydrobromination step goes to completion. Purify the anethole hydrobromide before the coupling step. | Acidic conditions can cause isomerization of trans-anethole to the more toxic cis-anethole.[9][10] |
Issue 3: Product is Unstable or Decomposes During Workup
| Potential Cause | Troubleshooting Step | Rationale | | Acid-Sensitivity of the Product | Use a mild aqueous workup, for example, with a buffered solution or saturated ammonium chloride instead of strong acids. | The final coupled product may still be sensitive to acidic conditions, which could lead to degradation or isomerization. | | Oxidation | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Anethole and its derivatives can be susceptible to oxidation.[11] |
Frequently Asked Questions (FAQs)
Q1: My anethole turned into a polymer during hydrobromination. How can I prevent this?
A1: Polymerization is a significant side reaction when treating anethole with acids like HBr.[1][2] To minimize this, you should:
-
Use Low Temperatures: Perform the reaction at 0°C or below.
-
Choose the Right Solvent: A non-polar solvent like pentane or hexane is preferable to more coordinating solvents.
-
Control the Acid Concentration: Use gaseous HBr or a solution of HBr in a non-acidic solvent like acetic acid, adding it slowly to the anethole solution. Avoid strong Lewis acids.
Q2: I am seeing a significant amount of elimination product (anethole) instead of my desired coupled product. What can I do?
A2: This is a classic case of competition between substitution (coupling) and elimination.[4][5] To favor substitution:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by heat.
-
Use a Weaker Base/Nucleophile: If you are using a Grignard reagent, which is a strong base, consider switching to an organocuprate (Gilman) reagent. Organocuprates are less basic and are excellent for coupling with alkyl halides.[3]
-
Solvent Choice: Use a polar aprotic solvent like THF.
Q3: My Grignard coupling reaction is giving me a mixture of my desired product and a homocoupled product. How can I improve the selectivity?
A3: Homocoupling can be a problem with highly reactive Grignard reagents. To improve the yield of the cross-coupled product:
-
Use a Catalyst: A palladium-catalyzed cross-coupling (Kumada-Corriu reaction) can significantly improve selectivity. The use of specific ligands, such as Xantphos, has been shown to minimize side reactions like β-hydride elimination in the coupling of secondary benzylic bromides.[6][7]
-
Slow Addition: Add the anethole hydrobromide solution slowly to the Grignard reagent to maintain a low concentration of the electrophile, which can disfavor homocoupling.
Q4: Can I use a Wurtz-type coupling for this reaction?
A4: While possible, the Wurtz reaction is generally not recommended for coupling two different alkyl halides (an unsymmetrical coupling) as it typically leads to a statistical mixture of all possible coupled products (R-R, R'-R', and R-R'), making purification difficult.
Q5: Is it necessary to purify the anethole hydrobromide before the coupling step?
A5: Yes, it is highly recommended. Purification will remove any unreacted anethole, which could interfere with the coupling reaction (e.g., by reacting with the organometallic reagent). It will also remove any polymerized byproducts that could complicate the purification of the final product.
Data Presentation
Table 1: Comparison of Coupling Methods for Secondary Benzylic Halides
| Coupling Method | Typical Reagent | Common Side Reactions | Reported Yields (General) | Key Considerations |
| Grignard (uncatalyzed) | RMgX | Elimination, Homocoupling | Variable, often low to moderate | Requires strictly anhydrous conditions.[12] |
| Kumada-Corriu Coupling | RMgX, Pd catalyst (e.g., Pd(dppf)Cl2), Ligand (e.g., Xantphos) | β-Hydride Elimination | Acceptable to good | Ligand choice is critical to suppress side reactions.[6][7] |
| Gilman Coupling | R₂CuLi | Generally fewer than Grignard | Good to excellent | Less basic than Grignard reagents, favoring substitution over elimination.[3] |
| Wurtz Coupling | R-X, Na metal | Mixture of homocoupled and cross-coupled products, Elimination | Generally low for unsymmetrical coupling | Not suitable for preparing unsymmetrical products. |
Experimental Protocols
Protocol 1: Synthesis of Anethole Hydrobromide
-
Materials: trans-Anethole, anhydrous diethyl ether (or pentane), hydrogen bromide gas or 48% HBr in acetic acid, anhydrous sodium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve trans-anethole (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of 48% HBr in acetic acid (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC until the anethole spot is consumed.
-
Quench the reaction by adding cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The product should be used immediately in the next step.
-
Protocol 2: Grignard Coupling with Anethole Hydrobromide (Kumada-Corriu Conditions)
-
Materials: Anethole hydrobromide, magnesium turnings, desired aryl or alkyl halide, anhydrous THF, palladium catalyst (e.g., Pd(dppf)Cl₂), Xantphos ligand, saturated aqueous ammonium chloride.
-
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents). Add a solution of the desired aryl or alkyl halide (1.2 equivalents) in anhydrous THF dropwise to initiate the reaction (a crystal of iodine can be used to activate the magnesium). Once initiated, add the remaining halide solution to maintain a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and Xantphos ligand (2-5 mol%) to anhydrous THF.
-
Add the freshly prepared Grignard reagent to the catalyst mixture and stir for 15 minutes.
-
Cool the mixture to 0°C and add a solution of anethole hydrobromide (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of coupled products from anethole.
References
- 1. Facile conversion of plant oil (anethole) to a high-performance material - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00047B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions [labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idealpublication.in [idealpublication.in]
- 12. web.mnstate.edu [web.mnstate.edu]
stability issues of Hexestrol dimethyl ether in experimental assays
Welcome to the technical support center for Hexestrol Dimethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
I. Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Proper storage is crucial to maintain the stability of this compound. It is recommended to store the compound at 2-8°C in a refrigerator.[1] As with many phenolic compounds, Hexestrol (the parent compound of this compound) is sensitive to light, so it is best practice to store the dimethyl ether derivative in a light-protected vial (e.g., amber vial) or in a dark location.[2]
2. What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of non-steroidal estrogens. However, the long-term stability of compounds in DMSO can be a concern. For general guidance, it is advisable to prepare fresh dilutions from a DMSO stock for each experiment. If long-term storage of DMSO stock solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies on diverse compound libraries in DMSO suggest that while many compounds are stable, a fraction can degrade over time, and repeated freeze-thaw cycles can impact compound integrity.[3][4]
3. Is this compound stable in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions, including buffers and cell culture media, can be influenced by pH, temperature, and the presence of enzymes. Ethers are generally more stable to hydrolysis than esters, but prolonged incubation in aqueous media at physiological temperatures (e.g., 37°C) may lead to degradation. It is recommended to prepare working solutions in media or buffer immediately before use. If pre-incubation is required, a stability test should be performed under the specific experimental conditions.
4. Can I expect interference in my experimental assays?
This compound, as a phenolic ether, may exhibit some level of autofluorescence, which could interfere with fluorescence-based assays. It is important to run appropriate controls, such as a vehicle-only control and a compound-only control (without cells or other assay components), to assess any potential background signal.
5. I am seeing inconsistent results in my experiments. What could be the cause?
Inconsistent results can stem from several factors related to the stability of this compound:
-
Degradation of stock solution: Prepare fresh stock solutions or use aliquots that have undergone minimal freeze-thaw cycles.
-
Instability in assay medium: Minimize the pre-incubation time of the compound in aqueous media.
-
Photodegradation: Protect the compound and experimental setup from light, especially during long incubation periods.
-
Adsorption to plasticware: Non-specific binding to plastic surfaces can reduce the effective concentration of the compound. Using low-adhesion plastics or including a small percentage of a non-ionic surfactant (if compatible with the assay) may mitigate this.
II. Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerator)[1] | To slow down potential degradation processes. |
| Light Exposure | Minimize; store in amber vials or dark. | The parent compound, Hexestrol, is light-sensitive.[2] |
| Stock Solution Solvent | Anhydrous DMSO | Good solubilizing agent for many organic molecules. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots. | To minimize degradation and the effects of freeze-thaw cycles.[3][4] |
| Working Solutions | Prepare fresh in aqueous buffer or media. | To avoid hydrolysis and other degradation pathways in aqueous environments. |
| Handling | Use appropriate personal protective equipment (gloves, lab coat, safety glasses).[5] | To prevent skin contact and absorption. |
III. Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and determining the compound's stability in your specific experimental setup.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix equal volumes of the stock solution and HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC or LC-MS. A suitable starting point for the mobile phase could be a gradient of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
-
IV. Visualizations
Signaling Pathways
This compound is a synthetic non-steroidal estrogen and is expected to exert its effects primarily through the estrogen receptors (ERα and ERβ). The following diagrams illustrate the main signaling pathways activated by estrogens.
Caption: Estrogen receptor signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Demethylation Procedures for Hexestrol Dimethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the demethylation of Hexestrol dimethyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that may arise during the demethylation of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My demethylation reaction shows low conversion, and I'm recovering a significant amount of starting material. What could be the issue?
A1: Low conversion in demethylation reactions can stem from several factors:
-
Insufficient Reagent: The stoichiometry of the demethylating agent is crucial. For reagents like Boron tribromide (BBr₃), an excess is often required to ensure complete reaction.[1][2]
-
Reaction Temperature: Many demethylation reactions require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature or with insufficient heating, the activation energy barrier may not be overcome.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Quality: The demethylating agent may have degraded due to improper storage or handling. For instance, BBr₃ is highly reactive with water and alcohols.[1] Ensure you are using a fresh or properly stored reagent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF are often used for reactions with thiolates or iodocyclohexane.[3][4]
Q2: I'm observing the formation of multiple unexpected byproducts in my reaction mixture. How can I minimize these?
A2: The formation of byproducts is often related to the harshness of the reaction conditions and the functional group tolerance of the chosen method.
-
Harsh Reagents: Strong acids like HBr can lead to undesired side reactions, especially if other sensitive functional groups are present in the molecule.[3] Consider switching to a milder reagent like BBr₃.[3]
-
High Temperatures: Elevated temperatures can promote side reactions and decomposition. If possible, try running the reaction at a lower temperature for a longer period.
-
Oxygen Sensitivity: Some demethylation products, particularly catechols, can be sensitive to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.
-
Slow Reagent Addition: For highly reactive reagents like BBr₃, slow, dropwise addition at a low temperature can help control the reaction and minimize byproduct formation.
Q3: The purification of my final product, Hexestrol, is proving to be difficult. What purification strategies can I employ?
A3: Purification challenges often arise from the presence of unreacted starting material, byproducts, or residual reagents.
-
Chromatography: Column chromatography is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of Hexestrol and the impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Washing/Extraction: A simple aqueous workup can often remove inorganic salts and water-soluble impurities. The pH of the aqueous solution can be adjusted to facilitate the separation of acidic or basic compounds.
Q4: Are there greener or safer alternatives to hazardous reagents like BBr₃?
A4: Yes, the field of organic chemistry is continually developing milder and more environmentally friendly methods.
-
Iodocyclohexane in DMF: This method generates HI in situ under relatively mild conditions, which can minimize side reactions that occur with concentrated HI.[2][4]
-
Thiolates: Strong nucleophiles like thiolates can be effective for demethylating phenolic methyl ethers.[3]
-
Enzymatic Demethylation: While perhaps not directly applicable in a standard organic synthesis lab without specific enzymes, it's worth noting that oxidative enzymes can catalyze demethylation reactions.[4]
Quantitative Data on Demethylation Methods
The following table summarizes quantitative data for common demethylation methods applicable to aryl methyl ethers. Note that the specific yields and conditions may vary for this compound.
| Demethylating Agent | Substrate Example | Solvent | Temperature | Time | Yield | Reference |
| BBr₃ | Guaiacol derivative | Dichloromethane | 0 °C to RT | 2.5 hours | High (not specified) | [2] |
| HBr | Phenolic methyl ethers | - | Elevated | - | - | [3] |
| Thiolates | Phenolic methyl ethers | DMF | Elevated | - | - | [3] |
| Iodocyclohexane | Guaiacol | DMF | Reflux | 4 hours | 91% | [2][4] |
| LiCl | Eugenol | DMF | Reflux | 48 hours | 18% | [2] |
Experimental Protocols
Protocol 1: Demethylation of this compound using Boron Tribromide (BBr₃)
Disclaimer: This is a representative protocol based on general procedures. Researchers should adapt it based on their specific experimental setup and safety protocols. Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (2.5 equivalents) in anhydrous DCM to the cooled solution of the starting material dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Demethylation of this compound using Iodocyclohexane
Disclaimer: This is a representative protocol. Researchers should adapt it based on their specific experimental setup and safety protocols.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add iodocyclohexane (5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any remaining iodine, then wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the demethylation of this compound.
Caption: Troubleshooting logic for addressing low yield in demethylation reactions.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
avoiding resinification during isohexestrol dimethyl ether isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of isohexestrol dimethyl ether to this compound. The primary focus is on preventing resinification, a common side reaction that can significantly lower product yield and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of resinification during the isomerization of isothis compound?
A1: Resinification is primarily caused by undesired side reactions, most notably acid-catalyzed cationic polymerization. The methoxy-activated styrenic system in isothis compound is susceptible to protonation, which can initiate polymerization, leading to the formation of high-molecular-weight oligomers and polymers that constitute the resinous byproducts. Anethole, a compound with a similar p-methoxyphenylpropene structure, is known to undergo such cationic polymerization in the presence of acid catalysts.
Q2: What are the recommended catalysts for the isomerization of isothis compound to this compound?
A2: A combination of iodine and a Lewis acid, such as ferric chloride (FeCl₃), has been historically used for the isomerization of closely related stilbestrol dimethyl ethers. These catalysts promote the desired isomerization while minimizing certain side reactions when used under optimized conditions.
Q3: Can I use strong protic acids for this isomerization?
A3: The use of strong, concentrated mineral acids is generally not recommended. Such conditions can lead to a range of undesired side reactions, including electrophilic additions, cyclizations, and, most significantly, rapid cationic polymerization, which is the primary cause of resinification. Milder acidic conditions are preferable to achieve a controlled isomerization.
Q4: What are the typical reaction conditions for this isomerization?
A4: Based on analogous reactions with diethylstilbestrol dimethyl ether, heating the substrate with catalytic amounts of iodine and ferric chloride at temperatures around 125°C for a short duration (e.g., 30 minutes) can be effective. However, optimal conditions should be determined empirically for each specific setup.
Q5: How can I monitor the progress of the isomerization reaction?
A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the separation and quantification of the starting material (isothis compound), the desired product (this compound), and any byproducts.
Troubleshooting Guide: Preventing Resinification
This guide addresses specific issues that may arise during the isomerization of isothis compound.
| Problem | Potential Cause | Recommended Solution |
| Significant resin formation observed early in the reaction. | - Excessive catalyst concentration: Too much acid catalyst can accelerate polymerization. - High reaction temperature: Elevated temperatures can promote side reactions. - Presence of protic impurities: Water or other protic impurities can initiate cationic polymerization. | - Reduce catalyst loading: Start with a lower concentration of both iodine and ferric chloride. - Lower the reaction temperature: Begin with a lower temperature (e.g., 100-110°C) and gradually increase if the reaction is too slow. - Ensure anhydrous conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low conversion of isothis compound. | - Insufficient catalyst activity: The catalyst may be old or deactivated. - Reaction time is too short. - Reaction temperature is too low. | - Use fresh catalysts. - Increase the reaction time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Gradually increase the reaction temperature. |
| Formation of colored impurities. | - Oxidation of phenolic ethers: The reaction may be sensitive to air, especially at higher temperatures. - Formation of iodine-charge transfer complexes. | - Perform the reaction under an inert atmosphere. - Use a minimal amount of iodine. - Consider purification methods like charcoal treatment or chromatography after the reaction. |
| Difficulty in isolating the product from the reaction mixture. | - Co-crystallization of isomers. - Presence of oily byproducts (resins) inhibiting crystallization. | - Purification by column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired this compound from the starting material and resinous byproducts. - Recrystallization: After initial purification, recrystallize the product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain a pure, crystalline solid. |
Experimental Protocols
Isomerization of Diethylstilbestrol Dimethyl Ether (Analogous Protocol)
This protocol is based on the isomerization of a closely related compound and can be adapted for isothis compound.
-
Materials:
-
Mixed liquid double bond isomers of diethylstilbestrol dimethyl ether (or isothis compound)
-
Iodine (I₂)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Petroleum ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, combine 2300 g of the mixed isomers of diethylstilbestrol dimethyl ether with 5 g of iodine and 5 g of ferric chloride hexahydrate.
-
Heat the mixture to 125°C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting product in petroleum ether.
-
Cool the solution in an icebox to induce crystallization of the desired diethylstilbestrol dimethyl ether.
-
Filter the crystalline product.
-
Recrystallize the product from ethanol or petroleum ether to achieve higher purity.
-
Note: This is a large-scale industrial protocol and should be scaled down appropriately for laboratory use. Careful optimization of catalyst loading and reaction time is recommended for the specific isomerization of isothis compound.
Visualizing Reaction Pathways and Troubleshooting Logic
DOT Script for Isomerization Pathway and Side Reactions:
Caption: Isomerization pathway and competing side reactions leading to resinification.
DOT Script for Troubleshooting Logic:
Caption: Troubleshooting workflow for addressing resinification during isomerization.
Technical Support Center: Enhancing Stereospecificity in Hexestrol Dimethyl Ether Synthesis
Welcome to the technical support center for the synthesis of Hexestrol dimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stereospecificity of your synthesis, focusing on maximizing the yield of the desired meso-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies for this compound involve the dimerization of anethole followed by catalytic hydrogenation. Anethole, upon treatment with acid or UV irradiation, can dimerize to form a mixture of cyclobutane and hexene derivatives.[1][2][3] Subsequent catalytic hydrogenation of the unsaturated dimer, typically a substituted stilbene intermediate like diethylstilbestrol dimethyl ether, yields the saturated this compound scaffold.[4][5]
Q2: Which stereoisomer of Hexestrol is typically the desired product and why?
A2: The desired stereoisomer is generally the meso-form of Hexestrol. This is because the meso-isomer is known to have a higher affinity for estrogen receptors compared to the dl-racemic mixture.[6] Therefore, achieving high diastereoselectivity in favor of the meso-isomer is a critical goal in the synthesis of Hexestrol and its derivatives for pharmacological applications.
Q3: How can I control the stereochemistry during the synthesis?
A3: The key step for controlling the stereochemistry is the reduction of the stilbene-like double bond of the precursor, diethylstilbestrol dimethyl ether. The choice of catalyst, solvent, and reaction conditions during the catalytic hydrogenation plays a crucial role in determining the ratio of the meso to the dl diastereomers.[7]
Q4: What analytical techniques are suitable for determining the diastereomeric ratio of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the meso and dl diastereomers of this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry of the final product and quantify the diastereomeric ratio.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired meso-isomer | Suboptimal hydrogenation catalyst: Different catalysts exhibit varying degrees of stereocontrol. | Catalyst Screening: Test a range of hydrogenation catalysts. Raney Nickel (Raney Ni) has been reported to show good diastereoselectivity for certain directed hydrogenations.[7] Palladium (Pd) on various supports (e.g., carbon) is also commonly used. Compare the diastereomeric ratios obtained with each catalyst. |
| Incorrect solvent for hydrogenation: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome. | Solvent Optimization: Perform the hydrogenation in a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, hexane). Analyze the product mixture from each reaction to identify the solvent that provides the highest meso:dl ratio. | |
| Inefficient precursor dimerization: The initial dimerization of anethole may produce a complex mixture of isomers, leading to difficulties in the subsequent hydrogenation step and purification. | Optimize Dimerization Conditions: If starting from anethole, carefully control the reaction conditions (acid catalyst concentration, temperature, reaction time) to favor the formation of the desired stilbene precursor.[1][2][9] | |
| Difficulty in separating the meso and dl isomers | Similar physical properties: The meso and dl diastereomers of this compound may have very similar boiling points and solubilities, making separation by distillation or simple recrystallization challenging. | Chromatographic Separation: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully optimized eluent system to separate the diastereomers. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative separations. |
| Inconclusive stereochemical assignment | Ambiguous NMR data: 1D NMR spectra may not be sufficient to definitively assign the stereochemistry, especially if the signals for the two diastereomers overlap. | Advanced NMR Techniques: Utilize 2D NMR experiments like NOESY or ROESY. The presence or absence of cross-peaks between specific protons can provide clear evidence for the relative stereochemistry of the molecule.[8] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the effect of different catalysts on the diastereoselectivity of the hydrogenation of diethylstilbestrol dimethyl ether.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Diastereomeric Ratio (meso:dl) | Yield (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 60:40 | 95 |
| 10% Pd/C | Ethyl Acetate | 25 | 1 | 55:45 | 92 |
| Raney Ni | Ethanol | 50 | 50 | 85:15 | 88 |
| Raney Ni | Dioxane | 50 | 50 | 80:20 | 85 |
| PtO₂ | Ethanol | 25 | 3 | 70:30 | 90 |
Note: This data is illustrative. Actual results may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Detailed Method for Diastereoselective Hydrogenation of Diethylstilbestrol Dimethyl Ether
This protocol provides a general procedure for the catalytic hydrogenation of diethylstilbestrol dimethyl ether to enhance the formation of meso-Hexestrol dimethyl ether.
Materials:
-
Diethylstilbestrol dimethyl ether
-
Hydrogenation catalyst (e.g., Raney Nickel or 10% Palladium on Carbon)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reactor Setup: In a clean and dry high-pressure reactor vessel, add diethylstilbestrol dimethyl ether (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. For Raney Nickel, use a slurry in ethanol. For Pd/C, add the dry powder. The catalyst loading should be optimized, typically ranging from 5 to 20 mol%.
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material. The concentration should be optimized for the specific reactor volume.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm for Raney Ni) and heat to the target temperature (e.g., 50 °C for Raney Ni).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the reaction progress by checking for the cessation of hydrogen uptake. The reaction time will vary depending on the catalyst and conditions.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Analysis: Analyze the crude product by NMR spectroscopy to determine the diastereomeric ratio (meso:dl).
-
Purification: If necessary, purify the product by column chromatography or recrystallization to isolate the desired meso-isomer.
Visualizations
Caption: Synthetic workflow for meso-Hexestrol dimethyl ether.
Caption: Troubleshooting logic for low stereospecificity.
References
- 1. [PDF] Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation | Semantic Scholar [semanticscholar.org]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anethole isomerization and dimerization induced by acid sites or UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Hexestrol Dimethyl Ether and Diethylstilbestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Hexestrol dimethyl ether and Diethylstilbestrol (DES). While both are structurally related nonsteroidal estrogens, their activity profiles differ significantly, primarily due to the methylation of the hydroxyl groups in this compound. This modification profoundly impacts its interaction with estrogen receptors and, consequently, its overall estrogenic potency.
Executive Summary
Diethylstilbestrol is a potent synthetic estrogen with high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In contrast, the methylation of the hydroxyl groups in Hexestrol to form this compound is predicted to dramatically reduce its binding affinity to these receptors, leading to a significantly lower estrogenic activity. This guide presents available quantitative data for DES and its parent compound, Hexestrol, alongside inferred activity for this compound, supported by data on analogous methylated compounds. Detailed experimental protocols for key assays are also provided to aid in the design of future comparative studies.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of Hexestrol, Diethylstilbestrol, and related compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) % vs. Estradiol |
| Hexestrol | ERα | 0.06 nM[1] | 302%[2] |
| ERβ | 0.06 nM[1] | 234%[2] | |
| Diethylstilbestrol (DES) | ERα / ERβ | Not explicitly found as Ki | 399.56%[3] |
| Diethylstilbestrol dimethyl ether | ER | Not explicitly found as Ki | 0.056%[3] |
| Hexestrol monomethyl ether | ER | Not explicitly found as Ki | 9.365%[3] |
| This compound | ERα / ERβ | Data not available | Inferred to be significantly lower than Hexestrol, likely <1% |
Note: The binding affinity of this compound is inferred from the significant drop in affinity observed for Diethylstilbestrol dimethyl ether and Hexestrol monomethyl ether compared to their non-methylated parent compounds.
Table 2: In Vitro Biological Activity
| Compound | Assay | Cell Line | Endpoint | Potency (e.g., EC50) |
| Diethylstilbestrol (DES) | Cell Proliferation | Human Melanocytes | Proliferation | Optimal concentration at 10⁻⁶ M[4] |
| This compound | Cell Proliferation / Reporter Gene Assay | - | - | Data not available |
Note: While specific data for this compound is unavailable, its low receptor binding affinity suggests it would exhibit very weak to negligible activity in these assays.
Table 3: In Vivo Biological Activity
| Compound | Assay | Species | Endpoint | Potency/Effect |
| Diethylstilbestrol (DES) | Uterotrophic Assay | Immature Mouse | Uterine Weight Increase | High estrogenic activity |
| Hexestrol | Carcinogenicity Assay | Male Syrian Hamsters | Renal Carcinoma | Carcinogenic |
| This compound | Uterotrophic Assay | - | - | Data not available |
Note: The in vivo estrogenic activity of this compound is expected to be substantially lower than that of DES and Hexestrol.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and interpretation of studies comparing these compounds.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-Estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compounds (this compound, Diethylstilbestrol)
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol from ovariectomized rats.
-
In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg) and a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM).
-
Add increasing concentrations of the unlabeled test compound or the reference compound (unlabeled estradiol).
-
Incubate the mixture on ice for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets with assay buffer to remove unbound ligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined and used to calculate the relative binding affinity (RBA).
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTT, alamarBlue)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in standard medium. For the assay, switch to a medium containing charcoal-dextran treated FBS to create an estrogen-deprived environment.
-
Seed the cells in 96-well plates at a specific density (e.g., 5x10³ cells/well).
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or a positive control (e.g., 17β-estradiol).
-
Incubate the cells for a defined period (e.g., 6 days).
-
At the end of the incubation, add the cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
The proliferative effect is calculated relative to the negative (vehicle) and positive (estradiol) controls.
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase).
Materials:
-
A suitable cell line (e.g., U2OS-ERα) stably transfected with an estrogen receptor and a reporter construct containing an estrogen response element (ERE) linked to a reporter gene.
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates.
-
After cell attachment, expose the cells to various concentrations of the test compounds for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The luciferase activity is proportional to the activation of the estrogen receptor. Data is typically expressed as a percentage of the maximal response induced by a reference estrogen like 17β-estradiol.
Mandatory Visualization
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which is the primary mechanism of action for both Diethylstilbestrol and, to a much lesser extent, this compound.
Caption: Classical Estrogen Receptor Signaling Pathway.
Experimental Workflow: Estrogen Receptor Competitive Binding Assay
The following diagram outlines the key steps in performing an estrogen receptor competitive binding assay.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Logical Relationship: Impact of Methylation on Estrogenic Activity
This diagram illustrates the logical relationship between the chemical modification (methylation) and the resulting biological activity.
Caption: Effect of O-Methylation on Hexestrol's Estrogenic Activity.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. In vitro and in vivo estrogenicity and toxicity of o-, m-, and p-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Hexestrol Dimethyl Ether Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexestrol dimethyl ether and its analogs, focusing on their biological effects, particularly their interaction with the estrogen receptor (ER). The information is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of Hexestrol and its ether analogs to the estrogen receptor. The data is primarily derived from competitive binding assays, which measure the ability of a compound to displace radiolabeled estradiol from the receptor.
| Compound | IC50 (M) | Relative Binding Affinity (RBA %) | Reference |
| Estradiol (E2) | 9.0 x 10⁻¹¹ (implied) | 100 | [1] |
| meso-Hexestrol | 3.00 x 10⁻¹⁰ | 299.667 | [1] |
| Hexestrol, monomethyl ether | 9.60 x 10⁻⁹ | 9.365 | [1] |
| Diethylstilbestrol (DES) | 2.25 x 10⁻¹⁰ | 399.556 | [1] |
| Diethylstilbestrol dimethyl ether | 1.60 x 10⁻⁶ | 0.056 | [1] |
| General Hexestrol Monoethers | - | 0.3 - 10 | [2] |
| Aziridine-substituted Hexestrol Derivatives | - | 1.8 - 25 | [3] |
| Hexestrol-linked Cytotoxic Agents | - | ~1 | [4] |
Biological Effects and Structure-Activity Relationships
Hexestrol is a potent nonsteroidal estrogen that exhibits high binding affinity for both estrogen receptor alpha (ERα) and ERβ.[5] The biological activity of its analogs is highly dependent on the nature and position of chemical modifications.
A key observation is that etherification of the phenolic hydroxyl groups of Hexestrol generally leads to a significant reduction in estrogen receptor binding affinity. For instance, the monomethyl ether of Hexestrol shows a dramatically lower relative binding affinity (RBA) of 9.365% compared to the parent meso-Hexestrol, which has an RBA of 299.667% relative to estradiol.[1] This trend is even more pronounced in the structurally related diethylstilbestrol, where the dimethyl ether derivative exhibits a negligible RBA of 0.056%.[1] This suggests that the free phenolic hydroxyl groups are crucial for high-affinity binding to the estrogen receptor.
Studies on various Hexestrol derivatives have provided further insights into their structure-activity relationships. The estrogen receptor binding affinity of these derivatives has been found to be significantly related to the van der Waals volume of the substituents and the Hammett constant, which suggests that steric effects and the electron-donating capability of the substituents influence the drug-receptor interaction.[6]
Interestingly, while most ether derivatives show reduced affinity, certain other modifications can result in compounds with notable biological activity. For example, some aziridine-substituted hexestrol derivatives display apparent competitive binding affinities for the estrogen receptor in the range of 1.8% to 25% of that of estradiol.[3] Most of these aziridine derivatives act as estrogen agonists, though some have been identified as antagonists.[3] Furthermore, Hexestrol analogs have been synthesized with linked cytotoxic agents, which, despite having a low RBA of around 1%, could have potential as targeted cancer therapeutics.[4]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
The data presented in this guide was primarily obtained through estrogen receptor competitive binding assays. The following is a generalized protocol based on standard methodologies.
1. Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized rats or other suitable animal models.
-
The tissue is homogenized in a buffer solution (e.g., Tris-EDTA) and centrifuged to obtain a supernatant containing the cytosolic fraction, which is rich in estrogen receptors.
2. Competitive Binding Reaction:
-
A constant amount of uterine cytosol and a fixed concentration of a radiolabeled estrogen, typically [³H]estradiol, are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled test compound (Hexestrol analog) are added to these tubes.
-
The reaction is allowed to reach equilibrium, typically by incubating for a set period at a specific temperature (e.g., 4°C).
3. Separation of Bound and Unbound Ligand:
-
A method such as dextran-coated charcoal or hydroxylapatite is used to separate the receptor-bound radiolabeled estrogen from the free, unbound radiolabeled estrogen.
4. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol is determined and is reported as the IC50 value.
-
The Relative Binding Affinity (RBA) is then calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Simplified signaling pathway of Hexestrol analogs via the estrogen receptor.
Experimental Workflow for ER Competitive Binding Assay
Caption: Workflow for determining estrogen receptor binding affinity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexestrol-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative structure-activity relationship study on hexestrol and metahexestrol derivatives interacting with estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthesized Hexestrol Dimethyl Ether
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the analytical techniques used to verify the structure of synthesized Hexestrol dimethyl ether, with a focus on spectroscopic methods. As a key alternative for comparison, Diethylstilbestrol dimethyl ether is also examined, offering insights into the distinguishing features of these structurally related non-steroidal estrogens.
Synthesis and Structural Elucidation Workflow
The journey from synthesis to structural confirmation involves a multi-step process. Initially, the target molecule, this compound, is synthesized. Following synthesis, a series of purification steps are crucial to isolate the compound in a pure form, a prerequisite for accurate analytical characterization. The purified compound is then subjected to a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation of the synthesized molecule's identity and purity.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analog, Diethylstilbestrol dimethyl ether. These data are essential for distinguishing between the two compounds and confirming the identity of a synthesized sample.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Diethylstilbestrol dimethyl ether | Aromatic protons, Alkyl protons, Methoxy protons | Aromatic carbons, Alkyl carbons, Methoxy carbon |
| (Predicted values based on parent compound) | (Aromatic region: ~6.7-7.1, Methoxy: ~3.8, Ethyl: ~0.9 (t), ~2.2 (q)) | (Aromatic carbons: ~113-158, Methoxy: ~55, Ethyl: ~13, ~29) |
Table 2: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 298 | 149, 121[1] |
| Diethylstilbestrol dimethyl ether | 296 | 267, 148, 121[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not available in searched literature |
| Diethylstilbestrol dimethyl ether | ~2960 (C-H stretch, alkyl), ~1610, 1510 (C=C stretch, aromatic), ~1240 (C-O stretch, ether)[2] |
| (Predicted values based on parent compound) | (~3000-2850 (C-H stretch), ~1600, 1500 (aromatic C=C), ~1250 (asym C-O-C), ~1040 (sym C-O-C)) |
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of the hydroxyl groups of Hexestrol.
Materials:
-
meso-Hexestrol
-
Dimethyl sulfate or Methyl iodide
-
A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
-
An appropriate solvent (e.g., Acetone, Ethanol)
Procedure:
-
Dissolve meso-Hexestrol in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.
-
The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure. A 1978 study in Biomedical Mass Spectrometry detailed the low-resolution mass spectra of this compound and related compounds, identifying key fragment ions.[1]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable solvent.
-
Analysis: Obtain the IR spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule. For this compound, characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds are expected.
Structural Confirmation and Comparison
The definitive structural confirmation of synthesized this compound relies on the comprehensive analysis of data from all three spectroscopic techniques. The molecular weight is confirmed by the molecular ion peak in the mass spectrum. The presence of methoxy groups and the overall carbon-hydrogen framework is determined by ¹H and ¹³C NMR spectroscopy. The functional groups, particularly the ether linkages and the aromatic rings, are identified by their characteristic absorption bands in the IR spectrum.
When comparing this compound to Diethylstilbestrol dimethyl ether, key differences in their spectra are expected due to the presence of a double bond in the stilbene backbone of the latter. This unsaturation will lead to different chemical shifts in the NMR spectra and a different fragmentation pattern in the mass spectrum. For instance, the mass spectrum of Diethylstilbestrol dimethyl ether shows a molecular ion at m/z 296, while this compound, with two additional hydrogens, exhibits a molecular ion at m/z 298.[1] These distinct spectroscopic signatures allow for the clear differentiation and unambiguous identification of each synthesized compound.
Signaling Pathways and Logical Relationships
The estrogenic activity of Hexestrol and its derivatives is mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of these ligands to the estrogen receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression. The following diagram illustrates the generalized signaling pathway for estrogenic compounds.
Caption: Generalized signaling pathway of estrogenic compounds like this compound.
References
A Comparative Analysis of Synthetic Estrogen Structures and Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic estrogens, detailing their structural nuances, functional differences, and the experimental frameworks used to evaluate their performance. The information is intended to support research and development in endocrinology, oncology, and pharmacology by offering a clear, data-driven analysis of these critical compounds.
Introduction to Synthetic Estrogens
Synthetic estrogens are a class of molecules designed to mimic the effects of endogenous estrogens, primarily 17β-estradiol. Their applications are vast, ranging from hormone replacement therapy and contraception to the treatment of hormone-responsive cancers.[1][2] These compounds can be broadly categorized into steroidal and non-steroidal estrogens, with a significant sub-class known as Selective Estrogen Receptor Modulators (SERMs) that exhibit tissue-specific agonist or antagonist activity.[3][4] The therapeutic efficacy and side-effect profiles of these synthetic agents are intrinsically linked to their chemical structures and their interactions with estrogen receptors (ERs), ERα and ERβ.[3][5]
Structure-Activity Relationships
The ability of a synthetic compound to elicit an estrogenic response is governed by its structural characteristics, which dictate its binding affinity and functional impact on the estrogen receptor. Key structural features for estrogenic activity include:
-
A Phenolic Ring: This feature is crucial for hydrogen bonding within the receptor's ligand-binding pocket, mimicking the A-ring of estradiol.[6][7]
-
Optimal Hydrophobicity: A certain degree of hydrophobicity enhances binding to the largely hydrophobic ligand-binding pocket of the estrogen receptor.[6][7]
-
Specific Stereochemistry: The three-dimensional arrangement of functional groups significantly influences binding affinity and biological activity.[7]
-
Distance Between Hydrogen-Bonding Groups: The spatial separation between hydrogen bond donor and acceptor groups on the ligand is critical for high-affinity binding.[6][7]
Comparative Data of Key Synthetic Estrogens
The following table summarizes the quantitative data for representative synthetic estrogens, providing a basis for comparison of their receptor binding affinity and functional potency.
| Compound | Class | Relative Binding Affinity (RBA) for ERα (%) | Agonist/Antagonist Profile | Key Applications |
| Diethylstilbestrol (DES) | Non-steroidal Estrogen | ~468% | Full Agonist | Formerly used for pregnancy support, now primarily in cancer therapy.[8][9] |
| Ethinylestradiol (EE) | Steroidal Estrogen | ~200% | Full Agonist | A primary component of combined oral contraceptives.[10] |
| Tamoxifen | SERM | Varies by tissue | Agonist in bone and uterus; Antagonist in breast.[11][12] | Treatment and prevention of ER-positive breast cancer.[12] |
| Raloxifene | SERM | Varies by tissue | Agonist in bone; Antagonist in breast and uterus.[11][12] | Prevention and treatment of osteoporosis; prevention of invasive breast cancer in postmenopausal women.[12] |
Signaling Pathways and Experimental Workflows
The biological effects of synthetic estrogens are mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors. The binding of an estrogenic compound to the ER initiates a cascade of molecular events, leading to the regulation of target gene expression.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway initiated by the binding of a synthetic estrogen to its receptor.
Caption: Generalized estrogen receptor signaling pathway.
Experimental Workflow for Assessing Estrogenic Activity
The characterization of synthetic estrogens relies on a suite of in vitro assays designed to measure their binding affinity for the ER and their ability to modulate gene expression.
Caption: A typical experimental workflow for characterizing synthetic estrogens.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are fundamental to the accurate assessment of synthetic estrogen activity. Below are detailed methodologies for two key assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.[13]
Materials:
-
Rat uterine cytosol (source of ER)[13]
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[13]
-
Hydroxylapatite (HAP) slurry (for separation of bound and free ligand)[13]
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer and serial dilutions of unlabeled 17β-estradiol and test compounds.[13]
-
Incubation: In duplicate tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound. Incubate at 4°C for 18-24 hours to reach equilibrium.[13][14]
-
Separation: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.[13][14]
-
Washing: Centrifuge the tubes and wash the HAP pellet with assay buffer to remove unbound ligand.
-
Quantification: Resuspend the final HAP pellet in ethanol and add scintillation cocktail. Measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol). The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[13]
Reporter Gene Assay for Estrogenic Activity
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen-responsive element (ERE).[15][16]
Materials:
-
A suitable cell line expressing the estrogen receptor (e.g., MCF-7 or a stably transfected cell line like T47D-KBluc).[15][16]
-
A reporter plasmid containing an ERE-driven reporter gene (if not using a stably transfected line).
-
Cell culture medium and supplements.
-
Test compounds and 17β-estradiol (positive control).
-
Reagents for quantifying the reporter gene product (e.g., luciferase assay substrate).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into multi-well plates.[15]
-
Transfection (if necessary): If using a transient transfection system, introduce the reporter plasmid into the cells.
-
Treatment: Expose the cells to various concentrations of the test compounds and controls (17β-estradiol and a vehicle control). Incubate for a specified period (e.g., 24 hours).[15][17]
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the reporter protein.
-
Reporter Gene Quantification: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence or absorbance) using a plate reader.[15]
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the reporter gene activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).[15]
Conclusion
The comparative analysis of synthetic estrogens underscores the critical interplay between chemical structure and biological function. A thorough understanding of their mechanisms of action, facilitated by robust experimental evaluation, is paramount for the development of safer and more effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to innovate in the field of estrogen-related pharmacology.
References
- 1. Synthetic Estrogen 101 [helloclue.com]
- 2. researchgate.net [researchgate.net]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 10. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 12. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 17. Development of a highly sensitive reporter gene cell line for detecting estrogenic activity (the ER Isjaki assay) | SLU publication database (SLUpub) [publications.slu.se]
Assessing the Receptor Binding Affinity of Hexestrol Dimethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of Hexestrol dimethyl ether, placing its performance in context with structurally related and clinically relevant estrogenic compounds. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.
Executive Summary
This compound exhibits a significantly lower binding affinity for the estrogen receptor (ER) compared to its parent compound, Hexestrol, and the endogenous estrogen, Estradiol. This reduction in affinity is a well-documented consequence of the methylation of the phenolic hydroxyl groups, which are critical for high-affinity binding to the ER. While direct quantitative binding data for this compound is scarce in publicly available literature, evidence from related compounds, such as Diethylstilbestrol dimethyl ether, demonstrates a dramatic decrease in receptor affinity upon etherification. This guide synthesizes available data to provide a clear comparison and outlines the standard experimental protocols used to determine receptor binding affinity.
Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. In the context of estrogenic compounds, this is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these parameters indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki / IC50) | Relative Binding Affinity (RBA) vs. Estradiol |
| This compound | Estrogen Receptor | Data not readily available; inferred to be very low. | Estimated to be significantly <1% |
| Hexestrol monomethyl ether | Estrogen Receptor | - | 0.3 - 10%[1] |
| Hexestrol | ERα / ERβ | Ki: 0.06 nM[2][3] | ~302% (ERα), ~234% (ERβ)[4] |
| Diethylstilbestrol (DES) | Estrogen Receptor | - | RBA: ~245-399.56%[5][6] |
| Diethylstilbestrol dimethyl ether | Estrogen Receptor | - | RBA: 0.056%[5] |
| Estradiol | ERα / ERβ | Reference Compound | RBA: 100% |
Key Observations:
-
Impact of Methylation: The methylation of the hydroxyl groups on Hexestrol to form this compound is predicted to cause a substantial decrease in estrogen receptor binding affinity. This is supported by data showing that even mono-etherification of hexestrol results in a compound with only 0.3-10% of the binding affinity of estradiol[1].
-
Comparison with Diethylstilbestrol (DES): A similar trend is observed with Diethylstilbestrol (DES). The dimethyl ether derivative of DES shows a relative binding affinity of only 0.056%, a stark contrast to the high affinity of DES itself (RBA of 399.56%)[5]. This strongly suggests a similar dramatic reduction in affinity for this compound.
-
High Affinity of Parent Compounds: Both Hexestrol and Diethylstilbestrol are potent estrogens with binding affinities for the estrogen receptor that are comparable to or even greater than that of the endogenous ligand, Estradiol[4][6][7].
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro estrogen receptor binding assay.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol).
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)
-
Radiolabeled ligand: [³H]-17β-Estradiol
-
Unlabeled competitor: 17β-Estradiol (for standard curve)
-
Test compounds: this compound and other comparators
-
Assay Buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters or other separation method (e.g., hydroxylapatite)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled Estradiol and test compounds in the assay buffer.
-
Dilute the [³H]-Estradiol to a final concentration that is typically near its Kd value for the receptor.
-
Prepare the estrogen receptor solution at an appropriate concentration.
-
-
Assay Setup:
-
In microcentrifuge tubes or a microplate, add a fixed amount of the estrogen receptor preparation.
-
Add increasing concentrations of the unlabeled competitor (Estradiol for the standard curve or the test compound).
-
Add a fixed concentration of [³H]-Estradiol to all tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Estradiol).
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound [³H]-Estradiol from the free radioligand. This can be achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complex, or by using a hydroxylapatite slurry that binds the receptor.
-
-
Quantification:
-
The filters or the hydroxylapatite pellet are washed with cold assay buffer to remove any unbound radioligand.
-
The amount of radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of Estradiol to the IC50 of the test compound, multiplied by 100.
-
Visualizations
To further clarify the experimental process and the underlying biological interactions, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Ligand interaction with the estrogen receptor signaling pathway.
References
- 1. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hexestrol - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hexestrol Dimethyl Ether Activity: A Comparative Guide to In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro bioassays to validate the activity of Hexestrol dimethyl ether, a synthetic nonsteroidal estrogen, against other well-established selective estrogen receptor modulators (SERMs), namely Tamoxifen and Raloxifene. The information presented herein is intended to assist researchers in selecting appropriate assays and understanding the potential biological activity of this compound in the context of estrogen receptor (ER) signaling.
Executive Summary
This compound, a derivative of the potent estrogen Hexestrol, is expected to interact with estrogen receptors. However, published data on its specific activity in common in vitro bioassays is limited. This guide synthesizes available information on related compounds and provides a framework for its evaluation. As a methoxy-stilbene derivative, it is anticipated that the methylation of the hydroxyl groups in this compound will reduce its binding affinity for the estrogen receptor compared to its parent compound, Hexestrol, and other SERMs that possess free hydroxyl moieties crucial for receptor interaction.[1][2][3] This guide outlines the standard experimental protocols for key bioassays and presents available quantitative data for comparator compounds to serve as a benchmark for future studies on this compound.
Data Presentation: Comparative Bioactivity of SERMs
The following table summarizes the available quantitative data for Hexestrol, Tamoxifen, and Raloxifene in key in vitro bioassays. It is important to note the absence of specific data for this compound in the public domain.
| Bioassay | Compound | Cell Line/System | Endpoint | Value | Reference |
| Estrogen Receptor Binding Assay | Hexestrol | Rat Uterine Cytosol | Ki (ERα) | 0.06 nM | [4] |
| Hexestrol | Rat Uterine Cytosol | Ki (ERβ) | 0.06 nM | [4] | |
| Diethylstilbestrol dimethyl ether | Rat Uterine Cytosol | RBA (%) | 0.056 | [2] | |
| Tamoxifen | Rat Uterine Cytosol | RBA (%) | >100 (as 4-hydroxytamoxifen) | [2] | |
| Raloxifene | Not Specified | RBA (%) | High | [5] | |
| Cell Proliferation Assay (E-SCREEN) | Tamoxifen | MCF-7 | IC50 | 4.506 µg/mL | [6] |
| Tamoxifen | MCF-7 | IC50 | 10.045 µM | [7] | |
| 4-hydroxytamoxifen | MCF-7 | IC50 | 19.35 µM (24h) | [8] | |
| Raloxifene | MCF-7 | IC50 | ~10 µM (48h) | [9] | |
| Reporter Gene Assay | This compound | Not Available | EC50/IC50 | Data Not Available | |
| Tamoxifen | Not Available | EC50/IC50 | Data Not Available in direct comparison | ||
| Raloxifene | Not Available | EC50/IC50 | Data Not Available in direct comparison |
RBA: Relative Binding Affinity (compared to 17β-estradiol) Ki: Inhibition Constant IC50: Half-maximal Inhibitory Concentration EC50: Half-maximal Effective Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of validation studies for this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Workflow:
Workflow for Estrogen Receptor Competitive Binding Assay.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., Tris-EDTA) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.
-
Incubation: A constant amount of uterine cytosol and radiolabeled 17β-estradiol are incubated with varying concentrations of the test compound (this compound) and competitor standards (e.g., unlabeled 17β-estradiol, Tamoxifen, Raloxifene).
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a slurry of hydroxylapatite, which binds the receptor-ligand complex, allowing for the separation of the bound radiolabel from the free radiolabel by centrifugation.
-
Quantification: The amount of radioactivity in the hydroxylapatite pellet (bound fraction) is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogenic or anti-estrogenic effect of a compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Workflow:
Workflow for MCF-7 Cell Proliferation (E-SCREEN) Assay.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound (this compound) and controls (17β-estradiol as a positive control, and Tamoxifen/Raloxifene as comparators). For antagonist assays, cells are co-treated with 17β-estradiol and the test compound.
-
Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The proliferative effect (agonist activity) is expressed as the concentration that produces a half-maximal response (EC50). The inhibitory effect (antagonist activity) is expressed as the concentration that inhibits the estradiol-induced proliferation by 50% (IC50).
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Workflow:
Workflow for Estrogen-Responsive Reporter Gene Assay.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) driven by a promoter with multiple copies of the estrogen response element (ERE).
-
Treatment: The transfected cells are treated with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and comparator SERMs.
-
Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The transcriptional activation (agonist activity) is quantified by determining the EC50 value. The inhibitory activity (antagonist activity) against estradiol-induced transcription is determined by calculating the IC50 value.[10][11][12][13][14]
Signaling Pathways
This compound, as a potential SERM, is expected to exert its effects primarily through the modulation of estrogen receptor signaling pathways. The binding of a ligand to the estrogen receptor can trigger both genomic and non-genomic signaling cascades.
Classical (Genomic) Estrogen Receptor Signaling Pathway
Classical Estrogen Receptor Signaling Pathway.
In the classical pathway, the binding of an agonist to the estrogen receptor in the cytoplasm leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This results in various cellular responses, including proliferation. An antagonist would bind to the ER and either prevent this conformational change and subsequent DNA binding or recruit co-repressors to inhibit gene transcription.
Conclusion
While direct comparative data for this compound is currently lacking, the established in vitro bioassays—receptor binding, cell proliferation, and reporter gene assays—provide a robust framework for its characterization. Based on the activity of structurally related methoxy-stilbene derivatives, it is hypothesized that this compound will exhibit a lower affinity for the estrogen receptor than its parent compound, Hexestrol, and may act as a weaker agonist or a partial agonist/antagonist. The experimental protocols and comparative data for Tamoxifen and Raloxifene provided in this guide serve as a valuable resource for researchers aiming to elucidate the precise biological activity and therapeutic potential of this compound. Further studies are warranted to generate the specific data needed for a definitive comparison.
References
- 1. Estrogenic Activity of Stilbene Derivatives [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the reporter gene assay for ER-alpha antagonists with the immature rat uterotrophic assay of 10 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect of Chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Downscaling procedures reduce chemical use in androgen receptor reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Meso- and dl-Isomers of Hexestrol Dimethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexestrol dimethyl ether, a derivative of the synthetic estrogen hexestrol, exists as two key stereoisomers: a meso form and a racemic dl-pair. The distinct three-dimensional arrangement of atoms in these isomers gives rise to different physicochemical properties and biological activities. For researchers in drug development and related fields, the ability to distinguish and isolate the desired isomer is crucial for efficacy and safety. This guide provides a comparative overview of the analytical techniques used to differentiate between the meso- and dl-isomers of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Physicochemical and Spectroscopic Properties
The primary distinguishing features between the meso- and dl-isomers of this compound lie in their melting points and Nuclear Magnetic Resonance (NMR) spectra. These differences arise from the distinct symmetry and spatial orientation of the molecules.
| Property | meso-Hexestrol Dimethyl Ether | dl-Hexestrol Dimethyl Ether |
| Melting Point | Higher | Lower |
| ¹H NMR | Simpler spectrum due to higher symmetry | More complex spectrum |
| ¹³C NMR | Fewer signals due to symmetry | More signals |
Experimental Methodologies for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules and is particularly useful for distinguishing between diastereomers like the meso- and dl-isomers of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Shim the instrument to obtain a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants. Due to the plane of symmetry in the meso-isomer, its proton spectrum is expected to be simpler with fewer distinct signals compared to the less symmetrical dl-isomer.
-
¹³C NMR: Count the number of unique carbon signals. The meso-isomer, possessing higher symmetry, will exhibit fewer carbon resonances than the dl-isomer, where corresponding carbons are not equivalent.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for the analytical and preparative separation of enantiomers and diastereomers.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating stereoisomers of pharmaceutical compounds.
-
Mobile Phase Optimization:
-
Start with a typical normal-phase eluent such as a mixture of hexane and isopropanol.
-
Vary the ratio of the solvents to optimize the separation (resolution) of the two isomer peaks.
-
The flow rate should be set according to the column manufacturer's recommendations (e.g., 1.0 mL/min).
-
-
Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., ~280 nm for the aromatic rings).
-
Analysis: The dl-racemate should resolve into two separate peaks (one for the d-isomer and one for the l-isomer), while the meso-isomer will elute as a single, distinct peak at a different retention time.
Visualizing the Isomers and Analytical Workflow
To better understand the structural differences and the process of their differentiation, the following diagrams are provided.
Caption: Chemical structures of meso- and dl-Hexestrol dimethyl ether.
Caption: Analytical workflow for distinguishing isomers.
Hexestrol vs. Hexestrol Dimethyl Ether: A Comparative Analysis of Endocrine Disrupting Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endocrine-disrupting properties of Hexestrol and its derivative, Hexestrol dimethyl ether. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Hexestrol, a potent synthetic non-steroidal estrogen, is a well-established endocrine-disrupting chemical. Its high affinity for estrogen receptors (ERα and ERβ) allows it to mimic the effects of endogenous estrogens, leading to a range of physiological and developmental effects. In stark contrast, the etherification of Hexestrol's hydroxyl groups to form this compound dramatically reduces its estrogenic activity. This is primarily due to a significant decrease in its binding affinity for estrogen receptors. While direct experimental data on the in vitro and in vivo endocrine-disrupting effects of this compound is limited, the available evidence on structurally similar compounds strongly suggests a substantially lower potential for endocrine disruption compared to the parent compound, Hexestrol.
Data Presentation
The following tables summarize the quantitative data on the estrogen receptor binding affinity of Hexestrol and related compounds.
Table 1: Estrogen Receptor Binding Affinity of Hexestrol
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| meso-Hexestrol | Rat Uterine ER | Competitive Binding | 299.667 | % RBA (Estradiol = 100%) | [1] |
| meso-Hexestrol | Human ERα | Competitive Binding | 0.06 | Ki (nM) | [2] |
| meso-Hexestrol | Human ERβ | Competitive Binding | 0.06 | Ki (nM) | [2] |
Table 2: Estrogen Receptor Binding Affinity of Ether Derivatives of Stilbene Estrogens
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Diethylstilbestrol dimethyl ether | Rat Uterine ER | Competitive Binding | 0.056 | % RBA (Estradiol = 100%) | [1][3] |
| Hexestrol monoethyl ether | Lamb Uterine ER | Competitive Binding | 1.3 | % RBA (Estradiol = 100%) | [4] |
Note: Data for Diethylstilbestrol dimethyl ether is used as a surrogate for this compound due to structural similarity and the absence of direct binding data for the latter. The significant reduction in binding affinity upon etherification is a key finding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Estrogen Receptor Competitive Binding Assay
This in vitro assay is used to determine the relative binding affinity of a test compound to the estrogen receptor compared to a reference estrogen, typically radiolabeled estradiol.
Protocol:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human estrogen receptors (ERα or ERβ) are commonly used as the receptor source.
-
Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of radiolabeled estradiol ([³H]E₂) and varying concentrations of the unlabeled test compound (competitor).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
In Vivo Uterotrophic Assay
This in vivo assay is a standard method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The test chemical is administered to the animals, typically via oral gavage or subcutaneous injection, for a period of 3 to 7 consecutive days. A positive control group (e.g., treated with estradiol) and a vehicle control group are included.
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a blotted weight, which is less influenced by luminal fluid.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.
MCF-7 Cell Proliferation Assay (E-Screen)
This in vitro assay utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, to screen for chemicals with estrogenic or anti-estrogenic activity.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any residual estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test chemical. A positive control (estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using methods such as direct cell counting, or more commonly, using colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, AlamarBlue) or DNA content (e.g., CyQuant).
-
Data Analysis: A dose-response curve is generated by plotting cell proliferation against the concentration of the test chemical. An increase in cell proliferation indicates estrogenic activity.
Estrogen Receptor Transcriptional Activation Assay (e.g., Luciferase Reporter Gene Assay)
This in vitro assay measures the ability of a chemical to activate the estrogen receptor and induce the transcription of a reporter gene.
Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or an estrogen-responsive cell line like MCF-7) is used.
-
Transfection: The cells are transiently or stably transfected with two key plasmids:
-
An expression vector for the estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
-
Treatment: The transfected cells are treated with various concentrations of the test chemical.
-
Lysis and Reporter Gene Assay: After an appropriate incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and plotted against the concentration of the test chemical to generate a dose-response curve. An increase in reporter gene activity indicates ER-mediated transcriptional activation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of endocrine disruptors.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Endocrine Disruptor Screening Workflow.
Conclusion
The available scientific evidence strongly indicates that Hexestrol is a potent endocrine disruptor, primarily through its high-affinity binding to and activation of estrogen receptors. In contrast, the methylation of its hydroxyl groups to form this compound is predicted to cause a profound decrease in its estrogenic potential. This is substantiated by the dramatically reduced estrogen receptor binding affinity observed for the structurally analogous compound, diethylstilbestrol dimethyl ether.[1][3] While further in vitro and in vivo studies on this compound are warranted to definitively quantify its endocrine-disrupting activity, the existing data strongly suggest that it possesses a significantly lower risk of endocrine disruption compared to Hexestrol. This comparative analysis underscores the critical role of the phenolic hydroxyl groups in the estrogenic activity of stilbene-based compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of Hexestrol Dimethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the validation of Hexestrol dimethyl ether. Due to the limited availability of public spectroscopic data for this compound, this document focuses on a comparative analysis with its close structural isomer, Diethylstilbestrol dimethyl ether, and the parent compound, Hexestrol. This approach allows for a robust validation framework based on the expected spectral characteristics.
Data Presentation
The following tables summarize the key spectroscopic data for Hexestrol, Diethylstilbestrol, and Diethylstilbestrol dimethyl ether. These values serve as a reference for the expected peaks in the spectra of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Diethylstilbestrol | - | 0.70 | t | -CH₃ |
| 2.00 | q | -CH₂- | ||
| 6.5-7.2 | m | Ar-H | ||
| 8.0 (broad) | s | -OH | ||
| This compound (Predicted) | CDCl₃ | ~0.8 | t | -CH₂CH₃ |
| ~1.9 | m | -CH₂ CH₃ | ||
| ~2.7 | m | Ar-CH - | ||
| ~3.8 | s | -OCH₃ | ||
| ~6.8 | d | Ar-H (ortho to OCH₃) | ||
| ~7.1 | d | Ar-H (meta to OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Diethylstilbestrol | - | 13.1 | -CH₃ |
| 29.3 | -CH₂- | ||
| 115.2 | Ar-C (ortho to OH) | ||
| 130.2 | Ar-C (meta to OH) | ||
| 137.9 | Ar-C (ipso to alkyl) | ||
| 141.6 | Ar-C (quaternary) | ||
| 154.9 | Ar-C (ipso to OH) | ||
| This compound (Predicted) | CDCl₃ | ~12 | -CH₂C H₃ |
| ~25 | -C H₂CH₃ | ||
| ~45 | Ar-C H- | ||
| ~55 | -OC H₃ | ||
| ~113 | Ar-C (ortho to OCH₃) | ||
| ~129 | Ar-C (meta to OCH₃) | ||
| ~135 | Ar-C (ipso to alkyl) | ||
| ~158 | Ar-C (ipso to OCH₃) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Hexestrol | ESI | 269.1547 | 133.0659, 135.0816[1] |
| This compound (Predicted) | EI | 298 (M⁺) | 149, 121 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| Diethylstilbestrol dimethyl ether | KBr | 2960-2850 | C-H stretch (aliphatic) |
| 1610, 1510 | C=C stretch (aromatic) | ||
| 1245 | C-O stretch (aryl ether) | ||
| 830 | p-substituted benzene | ||
| This compound (Predicted) | KBr Pellet or Nujol Mull | ~3000-2850 | C-H stretch (aliphatic and aromatic) |
| ~1610, 1510 | C=C stretch (aromatic) | ||
| ~1250 | Asymmetric C-O-C stretch (aryl ether) | ||
| ~1040 | Symmetric C-O-C stretch (aryl ether) | ||
| ~830 | p-substituted benzene C-H bend |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, coupled to an appropriate ionization source.
-
Electron Ionization (EI-MS):
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Mass Range: m/z 50-500.
-
-
Electrospray Ionization (ESI-MS):
-
Ionization Mode: Negative or positive, depending on the analyte's ability to be deprotonated or protonated. For phenolic compounds like Hexestrol, negative mode is common.[1]
-
Spray Voltage: 3-5 kV.
-
Capillary Temperature: 250-350 °C.
-
Sheath and Auxiliary Gas Flow: Optimized for stable spray.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the solid sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) should be recorded and subtracted from the sample spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic validation and the expected signaling pathways for interpretation.
References
Hexestrol Dimethyl Ether: A Comparative Analysis of Cross-Reactivity in Estrogen Receptor Binding and Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hexestrol Dimethyl Ether's cross-reactivity, focusing on its interaction with the estrogen receptor and its potential cross-reactivity in immunoassays. The information is intended to assist researchers in designing experiments, interpreting data, and developing specific detection methods for synthetic estrogens.
Executive Summary
Hexestrol, a synthetic non-steroidal estrogen, and its derivatives are of interest in various research fields. A critical aspect of working with these compounds is understanding their potential to cross-react with other molecules, particularly in biological assays. This guide focuses on this compound, a derivative where the hydroxyl groups are methylated. This modification significantly impacts its biological activity and recognition in assays compared to its parent compound, Hexestrol, and other estrogens.
The data presented here, compiled from peer-reviewed studies, demonstrates that the methylation of the phenolic hydroxyl groups in synthetic estrogens drastically reduces their binding affinity to the estrogen receptor (ER). This principle of altered molecular recognition is also expected to translate to significantly lower cross-reactivity in immunoassays designed to detect estrogens.
Estrogen Receptor Binding Affinity: A Comparative Analysis
The primary mechanism of action for estrogens is through binding to estrogen receptors (ERα and ERβ). The affinity of a compound for these receptors is a direct measure of its estrogenic potential and a key indicator of its cross-reactivity in biological systems.
A study on the relative binding affinities (RBA) of various natural and synthetic chemicals for the estrogen receptor provides crucial data for comparison. The RBA is determined by a competitive binding assay, where the test compound's ability to displace radiolabeled estradiol from the ER is measured.
| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference Compound RBA (%) |
| Estradiol | 100 | - |
| Diethylstilbestrol (DES) | 399.56 | - |
| Diethylstilbestrol Dimethyl Ether | 0.056 | DES (399.56) |
| Hexestrol | High Affinity (structurally similar to DES) | - |
| Hexestrol Mono Methyl Ether | 0.97 | Estradiol (100) |
Data synthesized from a study on the estrogen receptor relative binding affinities of 188 natural and xenochemicals.
The data clearly shows that methylation of the hydroxyl groups on Diethylstilbestrol, a compound structurally analogous to Hexestrol, leads to a dramatic decrease in its ability to bind to the estrogen receptor. The RBA of Diethylstilbestrol Dimethyl Ether is over 7000 times lower than that of its parent compound. Similarly, even the mono-methylated form of Hexestrol shows a significantly reduced RBA compared to estradiol. This strongly suggests that this compound would have a negligible binding affinity for the estrogen receptor.
Immunoassay Cross-Reactivity: An Inferred Comparison
Immunoassays rely on the specific recognition of an analyte by an antibody. The principle of structural complementarity is paramount; any modification to the analyte's structure, especially at an epitope recognized by the antibody, can significantly reduce or eliminate cross-reactivity.
Therefore, it is predicted that This compound will exhibit extremely low to non-existent cross-reactivity in competitive immunoassays for estrogens .
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol outlines the methodology for determining the relative binding affinity of a test compound for the estrogen receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of radiolabeled estradiol ([³H]-E₂) to the estrogen receptor (IC₅₀) and to calculate its relative binding affinity (RBA) compared to a reference estrogen.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (reference compound)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled estradiol and the test compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of either unlabeled estradiol or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E₂ from the free [³H]-E₂. This can be achieved by methods such as charcoal-dextran adsorption or hydroxylapatite precipitation.
-
Quantification: Add the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Plot the percentage of specifically bound [³H]-E₂ against the log concentration of the competitor. Determine the IC₅₀ value for both the reference compound and the test compound.
-
Calculation of RBA: RBA (%) = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100
Competitive Immunoassay (ELISA) for Estrogen
This protocol describes a general competitive enzyme-linked immunosorbent assay (ELISA) for the detection of an estrogen.
Objective: To quantify the concentration of an estrogen in a sample based on the competition between the sample estrogen and a labeled estrogen for a limited number of antibody binding sites.
Materials:
-
Microplate coated with anti-estrogen antibodies
-
Estrogen standard solutions
-
Sample containing the estrogen to be quantified
-
Enzyme-labeled estrogen (e.g., HRP-estrogen conjugate)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a standard curve by serially diluting the estrogen standard. Prepare the samples to be tested.
-
Competitive Binding: Add the standards and samples to the antibody-coated microplate wells. Then, add a fixed amount of the enzyme-labeled estrogen to each well.
-
Incubation: Incubate the plate for a specific time and temperature to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well. A color will develop, and the intensity of the color will be inversely proportional to the concentration of estrogen in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the concentrations of the standards to generate a standard curve. Determine the concentration of estrogen in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Estrogen Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Safety Operating Guide
Essential Safety and Logistics for Handling Hexestrol Dimethyl Ether
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of Hexestrol Dimethyl Ether.
This compound, a derivative of the synthetic estrogen hexestrol, requires careful handling due to the potential health risks associated with potent hormonal compounds and their precursors.[1] As a substance with potential carcinogenic properties, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.[2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment | Occupational Exposure Band (OEB) Consideration |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (Double Gloved)[5] - Disposable Gown with Elastic Cuffs[6] - Full-Face Shield or Safety Goggles[6] - Powered Air-Purifying Respirator (PAPR)[7] | Due to the high risk of aerosolization, these operations fall into a higher OEB, necessitating the highest level of respiratory protection. |
| Handling of Solutions | - Disposable Nitrile Gloves[5] - Disposable Gown[6] - Safety Goggles[6] | While the risk of aerosolization is lower, the potential for splashes requires diligent use of protective wear. |
| General Laboratory Operations | - Disposable Nitrile Gloves[5] - Laboratory Coat - Safety Glasses | Standard laboratory PPE is required at a minimum when in the vicinity of where the compound is being handled. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. All operations involving the handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a glove box to minimize exposure.[8][9]
A. Preparation and Weighing:
-
Designated Area: All work with this compound must be performed in a designated and clearly labeled area to prevent cross-contamination.[8]
-
Fume Hood/Glove Box: Before starting, ensure the chemical fume hood or glove box is functioning correctly.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the container with care to avoid generating dust. It is recommended to perform this task within a containment system like a glove box.[8][10]
-
Cleaning: After weighing, carefully clean all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
B. Dissolving and Solution Handling:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: If mixing is required, ensure the container is securely capped.
-
Transferring: Use a calibrated pipette with a disposable tip to transfer solutions.
III. Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[3][4]
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof container.
-
Solid Waste: Place all contaminated solid waste in a dedicated, sealed plastic bag within a labeled hazardous waste container.[4]
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jefferson.edu [jefferson.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. ijpbs.com [ijpbs.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. aiha.org [aiha.org]
- 8. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. escopharma.com [escopharma.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
